Product packaging for Acridine(Cat. No.:CAS No. 39327-16-7)

Acridine

Cat. No.: B7766571
CAS No.: 39327-16-7
M. Wt: 179.22 g/mol
InChI Key: RFQDDXWZZVRLKO-UHFFFAOYSA-N
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Description

Historical Context and Early Academic Investigations

The history of acridine (B1665455) dates back to the late 19th century. Carl Gräbe and Heinrich Caro first isolated this compound in 1870 from the high boiling fraction of coal tar in Germany. wikipedia.orgchemeurope.comptfarm.ple-bookshelf.de The name "this compound" was derived from the Latin word "acris," meaning sharp or pungent, due to its irritating odor and effect on the skin and mucous membranes. chemeurope.come-bookshelf.de

Early academic investigations focused on its isolation and characterization. This compound was separated from coal tar through extraction with dilute sulfuric acid, followed by precipitation as this compound bichromate, which was then decomposed using ammonia. wikipedia.orgchemeurope.com Initial studies also explored its synthesis, with methods like the Bernthsen this compound synthesis, involving the condensation of diphenylamine (B1679370) with carboxylic acids in the presence of zinc chloride, being developed. wikipedia.orgchemeurope.comencyclopedia.pub The antimicrobial properties of this compound were recognized in the early 20th century, with Ehrlich and Benda reporting on the trypanocidal activity of this compound derivatives in 1912 and antibacterial activity in the following years. ptfarm.ploup.comnih.govresearchgate.net Adrien Albert's work further established the structure-activity relationship for this compound antibacterials, highlighting the importance of cationic ionization and molecular planarity for activity. ptfarm.ploup.com

Structural Framework and Core Chemical Features

This compound possesses a planar molecular structure consisting of three fused rings, with a nitrogen atom in the central ring. wikipedia.orgontosight.aiscbt.com This tricyclic framework is analogous to anthracene. chemeurope.comslideshare.net The numbering system for the this compound ring system has evolved over time, with the current standard system widely adopted in chemical literature. mdpi.come-bookshelf.de

This compound is a weakly basic compound, similar to pyridine, with a ground state pKa of around 5.1-5.6. wikipedia.orgchemeurope.comchemicalbook.com It exhibits characteristic reactions of an unsaturated nitrogen heterocycle. wikipedia.orgchemicalbook.com These include N-alkylation, reduction to 9,10-dihydroacridines (leucoacridines), and addition reactions at the 9-position. wikipedia.orgchemeurope.comchemicalbook.com this compound and its salts are known for their blue fluorescence in solution. chemeurope.comptfarm.pl

Key physical properties of this compound include its appearance as colorless to light yellow needles or a white powder, an irritating odor, a melting point of approximately 106-110 °C, and a boiling point of around 346 °C. wikipedia.orgchemeurope.comptfarm.plchemicalbook.com It has limited solubility in water but is soluble in various organic solvents. wikipedia.org

Here is a table summarizing some core physical properties of this compound:

PropertyValue
Chemical FormulaC₁₃H₉N
Molar Mass179.22 g/mol
AppearanceColorless to light yellow needles/powder
OdorIrritating
Melting Point106-110 °C
Boiling Point~346 °C
Solubility in Water46.5 mg/L
pKa (ground state)5.1-5.6
FluorescenceBlue (in salt solutions)

Contemporary Academic Relevance and Interdisciplinary Research Areas

This compound and its derivatives remain highly relevant in contemporary academic research, spanning various interdisciplinary areas. Their ability to interact with DNA through intercalation, where the planar this compound ring inserts itself between the base pairs of the DNA double helix, is a fundamental property that underpins many of their biological applications. chemeurope.comscbt.commdpi.commdpi.comfarmaciajournal.comnih.govoup.com This intercalation can disrupt essential cellular processes like DNA replication and transcription. ontosight.aifarmaciajournal.comresearchgate.net

Current research explores the potential of this compound derivatives in several fields:

Medicinal Chemistry: this compound derivatives are actively investigated for their diverse biological activities, including anticancer, antimicrobial, antiviral, antimalarial, and anti-inflammatory properties. mdpi.comptfarm.plencyclopedia.puboup.comrsc.orgclockss.orgresearchgate.net Their DNA intercalating ability makes them promising candidates for anticancer drug development, with studies focusing on novel this compound structures and their mechanisms of action against various cancer cell lines. ontosight.aimdpi.commdpi.comnih.govresearchgate.netclockss.orgresearchgate.netrsc.org Research also continues into their potential against drug-resistant bacterial infections. ptfarm.ploup.comwikipedia.org

Molecular Biology: this compound compounds, particularly fluorescent derivatives like this compound orange, are widely used as probes and stains in molecular biology to study DNA and RNA structure and dynamics, cell cycle, and cellular processes like autophagy and apoptosis. scbt.comwikipedia.orgnih.gov Their differential fluorescence upon binding to DNA or RNA allows for various imaging and analytical techniques. scbt.comwikipedia.orgnih.gov

Materials Science: The unique optical properties of acridines, including their fluorescence, are being explored in the development of fluorescent dyes for bioimaging, sensing, and optoelectronics. scbt.comnih.govresearchgate.net this compound-based hybrid fluorescent dyes are an area of active research aimed at improving properties like water solubility and biocompatibility for biological applications. nih.govresearchgate.net

Corrosion Inhibition: this compound and its derivatives have also shown potential as corrosion inhibitors for metals and alloys, an area of research that leverages their chemical structure and interaction with metal surfaces. mdpi.comencyclopedia.pub

Detailed research findings in these areas often involve the synthesis of novel this compound derivatives and the evaluation of their properties and activities using various spectroscopic, biochemical, and cell-based assays. mdpi.commdpi.comfarmaciajournal.comresearchgate.netrsc.orgrsc.orgoup.com Structure-activity relationship studies are crucial in identifying promising compounds for specific applications. ptfarm.ploup.comrsc.org

Here is a table illustrating some research areas and associated this compound derivative applications:

Research AreaThis compound Derivative Applications
Medicinal ChemistryAnticancer agents, antimicrobial agents, antimalarials, antiviral compounds, anti-inflammatory agents
Molecular BiologyFluorescent probes for DNA/RNA, cell staining, cell cycle analysis, study of cellular processes
Materials ScienceFluorescent dyes for bioimaging, sensors, optoelectronics
Corrosion InhibitionInhibitors for metal corrosion

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H9N B7766571 Acridine CAS No. 39327-16-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

39327-16-7

Molecular Formula

C13H9N

Molecular Weight

179.22 g/mol

IUPAC Name

benzo[g]quinoline

InChI

InChI=1S/C13H9N/c1-2-5-11-9-13-12(6-3-7-14-13)8-10(11)4-1/h1-9H

InChI Key

RFQDDXWZZVRLKO-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=N2

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)C=CC=N3

boiling_point

655 °F at 760 mmHg (NTP, 1992)
345.5 °C @ 760 mm Hg
655 °F

Color/Form

RHOMBOHEDRAL NEEDLES OR PRISMS FROM ALCOHOL;  MONOCLINIC, ORTHORHOMBIC
SMALL COLORLESS NEEDLES
ORTHORHOMBIC PLATES, NEEDLES FROM DILUTED ALCOHOL
SMALL, COLORLESS OR FAINTLY YELLOW CRYSTALS

density

1.2 at 68 °F (approx.) (USCG, 1999) - Denser than water;  will sink
1.005 @ 20 °C/4 °C
1.2

melting_point

225 to 230 °F (NTP, 1992)
111 °C;  106 °C (form a);  110 °C (form b)
225-230 °F

physical_description

Small colorless needle-like crystalline solid. Slightly soluble in hot water. Slightly denser than water. Contact may irritate skin, eyes, and mucous membranes. Sublimes before melting when heated. May be toxic by ingestion.
Pale yellow solid;  [Merck Index] Colorless solid;  [Hawley] Yellow crystalline powder;  [MSDSonline]
Small colorless needle-like crystalline solid.

solubility

SLIGHTLY SOL IN HOT WATER;  VERY SOL IN ALCOHOL, ETHER, BENZENE AND CARBON DISULFIDE
Freely sol in hydrocarbons;  slightly soluble in boiling water, liquid ammonia, liguid sulfur dioxide;  sparingly soluble in light petroleum
Very soluble in carbon disulfide;  very soluble in ethanol, ether, benzene;  slightly soluble in water
1 gm soluble in <1 ml boiling benzene or alcohol;  5 ml benzene (20 °C);  6 ml alcohol (20 °C);  16 ml of ether (20 °C);  1.8 ml boiling cyclohexane.
In water= 38.4 mg/L at 24 °C.

vapor_pressure

1 mmHg at 255.9 °F (NTP, 1992)
Vapor pressure= 1.35X10-4 mm Hg at 25 °C /extrapolated from experimentally-derived coefficients/
1 MM HG @ 129 °C
varies depending upon the specific compound

Origin of Product

United States

Synthetic Methodologies and Derivatization Strategies

Classical Approaches in Acridine (B1665455) Synthesis

Traditional methods for constructing the this compound core often involve the cyclization of diarylamine precursors under vigorous conditions. These foundational reactions remain relevant in organic synthesis.

Bernthsen Synthesis and Variations

The Bernthsen this compound synthesis, first reported in 1878, is a classical method that involves the condensation of a diarylamine with a carboxylic acid (or its anhydride) using a dehydrating agent, typically zinc chloride, at high temperatures. wikipedia.orgslideshare.net The reaction is heated to 200–270 °C for an extended period, often up to 24 hours, to yield a 9-substituted this compound. wikipedia.org The general mechanism involves an initial acylation of the diarylamine, followed by a cyclization and dehydration cascade to form the aromatic this compound ring. youtube.comfirsthope.co.in

While effective, the classical Bernthsen reaction is known for its harsh conditions and often low yields. mdpi.orgtandfonline.com Variations have been developed to address these limitations. One significant modification involves replacing zinc chloride with polyphosphoric acid (PPA), which allows the reaction to proceed at lower temperatures, although sometimes with a decrease in yield. wikipedia.orgtandfonline.com

MethodCatalystTemperatureReaction TimeYieldReference
Classical Bernthsen Zinc Chloride200–270 °C~20-24 hoursLow to Moderate wikipedia.orgtandfonline.com
Popp's Variation Polyphosphoric Acid (PPA)Lower than classicalShorter than classicalModerate tandfonline.com

This table compares the general conditions of the classical Bernthsen synthesis with its variation using polyphosphoric acid.

Ullmann Synthesis and Related Cyclization Reactions

The Ullmann synthesis provides another key route to acridines, typically proceeding via an acridone (B373769) intermediate. nih.gov One common pathway involves the condensation of a primary amine with an aromatic carboxylic acid or aldehyde in the presence of a strong mineral acid like sulfuric acid, which is followed by cyclization to form an acridone. nih.govptfarm.pl The acridone is then converted to the corresponding this compound through subsequent reduction and dehydrogenation steps. nih.govscribd.com

A related and more specific approach, often referred to as the Ullmann this compound synthesis, starts with the cyclization of an N-arylanthranilic acid. scribd.com This precursor, which can be prepared via an Ullmann condensation reaction between an aniline and an o-chlorobenzoic acid, is treated with an acylating agent such as polyphosphoric acid (PPA) or phosphorus oxychloride (POCl₃) to induce ring closure and form the acridone. scribd.compharmaguideline.com The resulting acridone can then be converted to various 9-substituted acridines. scribd.com

Friedländer Synthesis and its Applications

The Friedländer synthesis is a versatile method for preparing quinolines and can be adapted for the synthesis of acridines. wikipedia.org The reaction involves the condensation of a 2-aminobenzaldehyde or 2-aminobenzophenone with a compound containing an α-methylene ketone. wikipedia.orgnih.gov For this compound synthesis, a common application is the reaction of the salt of anthranilic acid with cyclohex-2-enone at 120 °C to produce 9-methylthis compound. nih.govptfarm.pl This approach builds the this compound tricycle by forming the new pyridine ring onto the existing aniline fragment. The reaction can be catalyzed by acids or bases, with acid catalysis often being more effective. jk-sci.comnih.gov

Modern and Sustainable Synthesis Techniques

Contemporary advancements in synthetic chemistry have led to the development of more efficient, rapid, and environmentally benign methods for constructing the this compound nucleus. These techniques often offer significant advantages over classical approaches, including shorter reaction times, higher yields, and milder conditions.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. clockss.org This technique has been successfully applied to classical this compound syntheses, dramatically reducing reaction times from hours to minutes. mdpi.orgclockss.org In the context of the Bernthsen synthesis, microwave irradiation of a mixture of a diarylamine, a carboxylic acid, and zinc chloride can produce 9-substituted acridines in good yields within minutes. clockss.org

Research has shown that microwave heating can significantly improve the efficiency of the Bernthsen reaction, allowing for a reduction in the amount of Lewis acid catalyst required and leading to higher yields compared to conventional heating. mdpi.orgresearchgate.net For instance, the reaction of diphenylamine (B1679370) with benzoic acid in the presence of zinc chloride under microwave irradiation for just five minutes can yield 9-phenylthis compound (B188086) in up to 98%. mdpi.org Similarly, the Friedländer synthesis of this compound derivatives has been effectively performed using microwave assistance, often in the presence of a catalyst like trifluoroacetic acid (TFA), to achieve good yields rapidly. nih.govrsc.org

ReactantsMethodReaction TimeYieldReference
Diphenylamine + Acetic AcidConventional Heating (200 °C)8 hours82% clockss.org
Diphenylamine + Acetic AcidMicrowave Irradiation (200-210 °C)5 minutes79% clockss.org
Diphenylamine + Benzoic AcidMicrowave Irradiation5 minutes98% mdpi.org
2-amino-5-chlorobenzophenone + CyclohexanoneMicrowave Irradiation (400 W)Not specifiedGood rsc.org

This table presents a comparison of conventional and microwave-assisted Bernthsen and Friedländer syntheses for this compound derivatives, highlighting the significant reduction in reaction time.

One-Pot and Multi-Component Reactions

One-pot and multi-component reactions (MCRs) represent a highly efficient and sustainable strategy for synthesizing complex molecules like acridines from simple precursors in a single step. rsc.orgrsc.org These reactions are atom-economical and reduce waste by minimizing intermediate purification steps. mdpi.com

A common multi-component approach for synthesizing acridinedione derivatives involves the condensation of an aromatic aldehyde, dimedone, and an amine source such as ammonium acetate. mdpi.comresearchgate.net This reaction can be catalyzed by various heterogeneous or green catalysts in environmentally friendly solvents like water. rsc.orgrsc.org For example, a cobalt-on-carbon (Co/C) catalyst derived from rice husks has been used for the microwave-assisted, one-pot synthesis of this compound derivatives in water, demonstrating a high-yield and green methodology. rsc.orgrsc.org Another study describes the one-pot, three-component reaction of 1,3-cyclohexanedione, aromatic aldehydes, and hydrazones to successfully synthesize novel N-substituted this compound-1,8-diones. researchgate.net These methods offer significant advantages in terms of operational simplicity, reduced reaction times, and adherence to the principles of green chemistry. rsc.orgmdpi.com

Metal-Catalyzed Synthesis (e.g., Palladium-Catalyzed, Copper-Mediated)

Metal-catalyzed reactions have become powerful tools for the synthesis of the this compound scaffold, offering efficient and versatile routes to a wide range of derivatives. Palladium and copper catalysts are prominently featured in these methodologies.

Palladium-Catalyzed Synthesis:

Palladium catalysis has enabled the construction of acridines and acridones through various strategies, including tandem coupling/cyclization reactions and C-H activation. A facile approach involves the tandem coupling and cyclization of substituted 2-bromobenzaldehydes and anilines in the presence of a catalytic amount of Pd₂(dba)₃ and a diphosphine ligand like dppf. This method provides a broad range of substituted acridines in good to excellent yields, with the addition of a Lewis acid such as AlCl₃ being necessary to promote the cyclization for less electron-rich anilines rsc.org.

Another innovative palladium-catalyzed method is the dual C-H carbonylation of commercially available diarylamines to produce diversified acridones. organic-chemistry.org This approach utilizes Co₂(CO)₈ as a safe, solid carbon monoxide source, avoiding the use of toxic and flammable CO gas. The reaction proceeds with good functional group compatibility and is scalable organic-chemistry.org.

Furthermore, a novel synthesis of 9-substituted acridines has been achieved through the palladium-catalyzed addition of terminal acetylenes between the aryl rings of bis(2-bromophenyl)amine. nih.govdntb.gov.uamdpi.com By employing a diamine base and elevated temperatures, the reaction pathway favors the formation of the this compound structure over a double Sonogashira reaction nih.govdntb.gov.uamdpi.com. This one-pot synthesis provides rapid access to a variety of this compound derivatives mdpi.com.

Copper-Mediated Synthesis:

Copper-catalyzed reactions offer a cost-effective and efficient alternative for this compound synthesis. One such method involves the copper-catalyzed tandem cyclization reactions between arylboronic acids and anthranils. This one-pot protocol is characterized by its simple operation and precious-metal-free conditions, providing a variety of acridines in moderate to good yields with good functional group compatibility rsc.orgrsc.orgnih.gov.

An efficient and practical synthesis of acridines from readily available o-aminoaryl ketones and arylboronic acids has been developed using copper(II)-mediated relay reactions. acs.org This process involves an intermolecular Chan–Lam cross-coupling followed by an intramolecular Friedel–Crafts-type reaction. A key advantage of this method is the use of Cu(OTf)₂ as the sole promoter, avoiding the need for strong acids or bases, additives, and noble-metal catalysts acs.org. The Ullmann condensation, a copper-promoted conversion of aryl halides, is a classical method that can be applied to the synthesis of N-arylanthranilic acids, which are precursors to acridones rsc.orgscribd.comwikipedia.org.

Eco-Friendly and Green Chemistry Approaches

In recent years, there has been a significant shift towards the development of environmentally benign synthetic methods for this compound and its derivatives. These "green" approaches focus on reducing waste, avoiding hazardous solvents, and minimizing energy consumption.

Microwave-assisted synthesis has emerged as a prominent green technique. The application of microwave irradiation can dramatically shorten reaction times from hours to minutes and often leads to higher yields and product purities. researchgate.netrsc.org For instance, the Bernthsen reaction, a classical method for preparing 9-substituted acridines, has been significantly improved by using microwave irradiation in the presence of p-toluenesulphonic acid (p-TSA) as a catalyst in a solventless system tandfonline.com. This modification not only accelerates the reaction but also circumvents the need for harsh conditions and stoichiometric amounts of Lewis acids like zinc chloride tandfonline.comtandfonline.com.

The use of eco-friendly catalysts and solvents is another cornerstone of green this compound synthesis. One approach involves a condensation reaction between diphenylamine and carboxylic acids in a heterogeneous medium using a Lewis acid catalyst like zinc chloride and 2,2-dimethoxypropane as a water scavenger. researchgate.netbch.rorevistadechimie.ro This method allows for easy separation of the product and reduces energy consumption researchgate.netbch.rorevistadechimie.ro. Another example is the use of a Co/C catalyst derived from rice husks in a microwave-assisted, one-pot, multi-component synthesis of this compound derivatives in water, a green solvent rsc.org.

Furthermore, sonochemistry, the application of ultrasound to chemical reactions, has been combined with ion induction for the rapid and environmentally friendly fabrication of this compound-functionalized covalent organic polymers in aqueous solutions acs.orgnih.gov. This approach avoids harmful reagents and high temperatures, aligning with the principles of green chemistry nih.gov. The development of heterogeneous catalysts, such as magnetically separable Fe₃O₄@Polyaniline-SO₃H, for the synthesis of acridinedione derivatives also represents a significant advancement in green chemistry. These catalysts can be easily recovered and reused, minimizing waste and offering excellent yields in short reaction times under mild conditions mdpi.com.

This compound Derivatives: Design and Synthesis

The versatile this compound scaffold allows for extensive derivatization, leading to a vast library of compounds with diverse chemical and biological properties. The design and synthesis of these derivatives are often guided by the desired application, with specific substitutions and structural modifications tailored to enhance particular activities.

The 9-position of the this compound ring is a primary site for substitution, and a wide array of derivatives have been synthesized by introducing various functional groups at this position. The synthesis of 9-substituted acridines can be achieved through several methods, including the Bernthsen reaction, which involves the condensation of diphenylamine with a carboxylic acid in the presence of a Lewis acid like zinc chloride tandfonline.com. Microwave irradiation has been shown to significantly accelerate this reaction tandfonline.com.

For example, a series of 9-phenoxyacridines, 9-(phenylthio)acridines, and 9-(3',5'-disubstituted anilino)acridines have been synthesized as potential antitumor agents. nih.govacs.orgacs.org These compounds are designed to be DNA intercalators and inhibitors of DNA topoisomerase II nih.gov. The synthesis of these derivatives often involves the reaction of 9-chlorothis compound with the appropriate phenol, thiophenol, or aniline derivative acs.org.

Furthermore, various 9-substituted acridines have been prepared from starting materials like 3-(9-acridinyl)propanoylhydrazine, 9-(4-aminophenyl)this compound, and 9-chloromethylthis compound. These precursors can be further modified; for instance, the acid hydrazide can be condensed with aldehydes to form hydrazones, and 9-chloromethylthis compound can react with amines to yield N-alkylated derivatives researchgate.net.

Derivative Type Synthetic Precursors Key Reaction Reference
9-ArylalkylacridinesDiphenylamine, Arylacetic acid, ZnCl₂Microwave-assisted Bernthsen reaction tandfonline.com
9-Phenoxyacridines9-Chlorothis compound, Substituted phenolsNucleophilic substitution acs.org
9-(Phenylthio)acridines9-Chlorothis compound, Substituted thiophenolsNucleophilic substitution acs.org
9-Anilinoacridines9-Chlorothis compound, Substituted anilinesNucleophilic substitution nih.gov
Hydrazone derivatives3-(9-Acridinyl)propanoylhydrazine, AldehydesCondensation researchgate.net

Bis-acridines are molecules containing two this compound moieties connected by a linker chain. These compounds have garnered significant interest as DNA bis-intercalating agents, where both this compound units can simultaneously insert between the base pairs of the DNA double helix. The nature and length of the linker are crucial for effective bis-intercalation.

The synthesis of bis-acridine analogs typically involves the reaction of a diamine linker with a suitable this compound precursor. For instance, N¹, N⁸-bis(9-acridinyl)-N⁴-(4-hydroxybenzyl)-spermidine can be synthesized by reacting N-(3-aminopropyl)-N-(4-aminobutyl)-4-methoxybenzylamine with 9-methoxythis compound nih.gov. The spermidine-type linker provides the necessary length and flexibility for the two this compound units to span two base pairs nih.gov.

Another class of bis-acridine derivatives is the bis(this compound-4-carboxamides). A series of these compounds linked by a (CH₂)₃N(Me)(CH₂)₃ chain have been prepared by reacting the imidazolides of substituted this compound-4-carboxylic acids with N,N-bis(3-aminopropyl)methylamine nih.gov. These dimeric analogs often exhibit enhanced biological activity compared to their monomeric counterparts nih.gov.

Bis-Acridine Analog Linker Type This compound Precursor Diamine Linker Reference
N¹, N⁸-Bis(9-acridinyl)-N⁴-(4-methoxybenzyl)spermidineSpermidine-based9-Methoxythis compoundN-(3-aminopropyl)-N-(4-aminobutyl)-4-methoxybenzylamine nih.gov
Bis(this compound-4-carboxamides)(CH₂)₃N(Me)(CH₂)₃Imidazolide of this compound-4-carboxylic acidN,N-bis(3-aminopropyl)methylamine nih.gov

This compound hybrids and conjugates are molecules where the this compound core is covalently linked to another pharmacologically active moiety. This strategy aims to create multifunctional molecules with potentially synergistic or novel biological activities.

A notable example is the synthesis of this compound-thiosemicarbazone derivatives. These hybrids are typically prepared through a multi-step process. First, a suitable this compound precursor, such as 9-methylthis compound, is oxidized to 9-acridinaldehyde. nih.govresearchgate.net Separately, thiosemicarbazides are synthesized by reacting various aryl isothiocyanates with hydrazine hydrate. Finally, the 9-acridinaldehyde is condensed with the synthesized thiosemicarbazides to yield the target this compound-thiosemicarbazone derivatives nih.govresearchgate.net.

The synthesis of another series of this compound-thiosemicarbazone derivatives involves the initial synthesis of this compound intermediates via Ullmann reactions followed by Friedel–Crafts acylation. proquest.com These intermediates are then reacted with synthesized thiosemicarbazides via a condensation reaction to form the final hybrid compounds proquest.com. The rationale behind creating these hybrids is to combine the DNA-intercalating properties of the this compound moiety with the biological activities of thiosemicarbazones, which are known for their diverse pharmacological effects researchgate.net.

The synthesis of cyclized this compound analogs often involves intramolecular reactions to form additional rings fused to the this compound core, leading to more complex and rigid polycyclic aromatic systems. These structural modifications can significantly influence the electronic and biological properties of the molecule.

The synthesis of such analogs can be achieved through various cyclization strategies. For example, a concise and efficient method for the synthesis of a wide range of this compound derivatives and polycyclic aza-aromatic compounds involves a ZnCl₂-promoted intramolecular cyclization of readily available o-arylaminophenyl Schiff bases figshare.com.

Metal-catalyzed reactions are also instrumental in the synthesis of cyclized this compound analogs. As previously mentioned, palladium-catalyzed tandem coupling/cyclization of 2-bromobenzaldehydes and anilines directly leads to the cyclized this compound core rsc.org. Similarly, copper-mediated tandem reactions involving intermolecular Chan–Lam cross-coupling and subsequent intramolecular Friedel–Crafts reactions of o-aminoaryl ketones and arylboronic acids result in the formation of the cyclized this compound system acs.org. These methods provide efficient pathways to construct the fundamental tricyclic this compound structure, which can then be further functionalized.

Reactivity and Mechanistic Organic Chemistry of Acridine

Electrophilic Substitution Reactions

Electrophilic substitution in acridine (B1665455) predominantly occurs on the electron-rich benzenoid rings rather than the electron-deficient pyridine ring. The nitrogen atom in the central ring deactivates it towards electrophilic attack. Consequently, electrophiles preferentially attack the 2- and 7-positions, often leading to disubstitution. pharmaguideline.comptfarm.pl For instance, the nitration of this compound with a mixture of nitric acid and sulfuric acid yields 2,7-dinitrothis compound. ptfarm.pl Similarly, halogenation with bromine results in the formation of 2-bromothis compound. firsthope.co.in The regioselectivity can be influenced by the presence of activating groups on the this compound ring system. For example, an electron-donating group at the 2-position can direct further electrophilic substitution to the 1-position. thieme-connect.com

ReactionReagentsMajor Product(s)Reference(s)
NitrationHNO₃ + H₂SO₄2,7-Dinitrothis compound ptfarm.pl
Halogenation (Bromination)Br₂2-Bromothis compound firsthope.co.in
SulfonationChlorosulfonic acidThis compound-1-sulfonyl chloride and this compound-1,8-disulfonyl chloride thieme-connect.com

Nucleophilic Addition Reactions

The electron-deficient nature of the carbon atoms in the pyridine ring, particularly the C9 position, makes this compound susceptible to nucleophilic attack. The C9 position is electronically analogous to the carbonyl carbon in ketones and is the primary site for nucleophilic addition. pharmaguideline.comthieme-connect.com The reaction of this compound with sodium amide (NaNH₂) in liquid ammonia leads to the formation of 9-aminothis compound (B1665356). ptfarm.pl Similarly, treatment with potassium cyanide yields the 9-cyano-9,10-dehydro derivative. wikipedia.org The reactivity towards nucleophiles is enhanced in acridinium salts, where the quaternized nitrogen atom further increases the electrophilicity of the C9 position. pharmaguideline.com

NucleophileReagent(s)Major ProductReference(s)
Amide ionNaNH₂ in liquid ammonia9-Aminothis compound ptfarm.pl
Cyanide ionKCN9-Cyano-9,10-dehydrothis compound wikipedia.org

Oxidation and Reduction Processes

This compound can undergo both oxidation and reduction reactions, targeting different parts of the ring system depending on the reagents and reaction conditions.

Oxidation: Oxidation of this compound can lead to the formation of acridone (B373769) or result in the cleavage of one of the rings. Treatment with dichromate in acetic acid oxidizes this compound to acridone (9(10H)-acridinone). pharmaguideline.comptfarm.pl In contrast, a stronger oxidizing agent like potassium permanganate in an alkaline medium causes oxidative cleavage of the central ring to yield quinoline-2,3-dicarboxylic acid. pharmaguideline.comptfarm.pl this compound can also be oxidized to this compound N-oxide using reagents like peroxymonosulfuric acid. wikipedia.org

Reduction: The reduction of this compound can selectively occur at either the central pyridine ring or the outer benzene rings. Catalytic hydrogenation, for instance, can selectively reduce the benzene rings. pharmaguideline.com Conversely, reduction with zinc and hydrochloric acid selectively reduces the pyridine ring, yielding 9,10-dihydrothis compound (also known as acridan). pharmaguideline.comptfarm.pl The use of specific metal catalysts can lead to different reduction products; for example, rhodium on carbon or alumina leads to the fully reduced perhydrothis compound. thieme-connect.com

ProcessReagent(s)Major ProductReference(s)
Oxidation Dichromate in acetic acidAcridone pharmaguideline.comptfarm.pl
Potassium permanganate (alkaline)Quinoline-2,3-dicarboxylic acid pharmaguideline.comptfarm.pl
Peroxymonosulfuric acidThis compound N-oxide wikipedia.org
Reduction Zn/HCl9,10-Dihydrothis compound pharmaguideline.comptfarm.pl
Catalytic Hydrogenation (e.g., Pt/HCl)Tetrahydrothis compound ptfarm.pl
Rh/C or Rh/Al₂O₃Perhydrothis compound thieme-connect.com

Reductive Alkylation and Photoalkylation

This compound can undergo reductive alkylation and photoalkylation, leading to the introduction of alkyl groups onto the ring system. In a notable example of photoalkylation, the exposure of this compound to ultraviolet light in the presence of n-pentanoic acid results in the formation of 9-n-butylthis compound. pharmaguideline.com This reaction proceeds through a photochemical decarboxylation of the carboxylic acid, generating an alkyl radical that subsequently attacks the this compound ring. thieme-connect.com The interaction of photoexcited this compound with carboxylic acids, in general, can lead to the formation of radical pairs through proton and electron transfer, which can then lead to alkylation. rsc.org

Solid-phase organic synthesis (SPOS) routes have also been developed for the reductive alkylation of this compound derivatives to produce unsymmetrical polyamine conjugates. rsc.org

Regioselectivity in this compound Reactions

The regioselectivity of reactions involving this compound is a critical aspect of its chemistry and is dictated by the electronic properties of the ring system.

Electrophilic Substitution: As previously mentioned, electrophilic attack is highly regioselective for the 2- and 7-positions in the terminal benzene rings. This is due to the deactivating effect of the nitrogen atom on the central pyridine ring, making the outer rings more susceptible to electrophilic substitution. pharmaguideline.comptfarm.pl The presence of substituents can further influence the regioselectivity. thieme-connect.com

Nucleophilic Addition: Nucleophilic attack is regioselective for the 9-position. pharmaguideline.com The electron-withdrawing effect of the nitrogen atom makes the C9 carbon atom the most electrophilic center in the molecule. This is further enhanced upon N-alkylation or N-protonation, which increases the positive charge character at the 9-position. thieme-connect.com

Oxidation and Reduction: The regioselectivity of oxidation and reduction is highly dependent on the choice of reagents. Milder oxidizing agents attack the 9-position to form acridone, while stronger agents can cleave the central ring. pharmaguideline.comptfarm.pl Similarly, different reducing agents can selectively hydrogenate either the central pyridine ring or the outer benzene rings. pharmaguideline.comptfarm.plthieme-connect.com

Photochemical Transformations and Reaction Pathways

This compound is a photoactive molecule that undergoes various photochemical transformations upon exposure to light. The absorption of light promotes this compound to an excited state, which can then follow several reaction pathways. The excited state of this compound has a significantly higher basicity (pKa of 10.6) compared to its ground state (pKa of 5.1). wikipedia.org

One of the major photochemical reactions of this compound is its transformation to acridone. nih.gov The photodegradation of this compound can be influenced by the surface it is adsorbed on, with the reaction rates varying on different materials like silica, alumina, and magnesium oxide. nih.gov Oxygen can quench the triplet excited state of this compound, which is implicated in some of its transformation processes. nih.gov

The interaction of photoexcited this compound with carboxylic acids proceeds via the formation of radical pairs, resulting from either simultaneous or consecutive proton and electron transfer from the carboxyl group to the this compound molecule. rsc.org In aqueous media, 9-acridinecarboxaldehyde, a derivative of this compound, undergoes photolysis to form this compound as a major product at low concentrations. rsc.org The photochemical pathways of this compound can also lead to the formation of a dihydrodiol through a reaction involving singlet oxygen. nih.gov These photochemical reactions are significant in understanding the environmental fate of this compound and its derivatives, as they can be transformed into other compounds under the influence of sunlight. nih.govresearchgate.net

Electronic and Photophysical Characterization

Absorption and Emission Spectroscopy

The introduction of a nitrogen atom into the anthracene framework significantly modifies the electronic landscape of the molecule, giving rise to distinct spectroscopic features. The lone pair of electrons on the nitrogen atom introduces n→π* transitions in addition to the π→π* transitions characteristic of aromatic systems. The relative energies of these states are highly sensitive to the molecular environment, particularly the polarity of the solvent.

Electronic Absorption Spectra Analysis

The electronic absorption spectrum of acridine (B1665455) is characterized by bands corresponding to π→π* transitions. These transitions are analogous to those observed in its parent carbocyclic aromatic compound, anthracene, though they are influenced by the presence of the nitrogen atom. The absorption maxima of this compound exhibit a dependence on the solvent polarity. In nonpolar solvents, the absorption bands are typically well-resolved, showing vibrational fine structure. As the solvent polarity increases, these bands may undergo a shift and a loss of fine structure due to stronger solute-solvent interactions.

The table below summarizes the absorption maxima of this compound in a range of solvents with varying polarities.

SolventDielectric Constant (ε)Absorption Maxima (λabs, nm)
Carbon Tetrachloride2.24340, 356, 376
Dichloromethane8.93342, 358, 378
Propan-2-ol19.92343, 360, 380
Ethanol24.55344, 361, 381
Methanol32.70345, 362, 382
Acetonitrile37.50342, 359, 379
N,N-Dimethylformamide36.71346, 363, 383

This table is generated based on available research data, which may vary slightly between different sources.

Fluorescence Spectroscopy and Quantum Yield Determinations

This compound exhibits fluorescence, a radiative decay process from the lowest excited singlet state (S₁) to the ground state (S₀). The fluorescence spectrum is typically a mirror image of the lowest energy absorption band and also shows solvatochromic effects, where the emission maximum shifts with solvent polarity.

The fluorescence quantum yield (Φf), which represents the efficiency of the fluorescence process, is highly dependent on the solvent environment. In nonpolar solvents, the fluorescence of this compound is often weak, but its intensity can increase significantly in polar and hydrogen-bonding solvents. This is attributed to a change in the relative energies of the nπ* and ππ* singlet states. In nonpolar solvents, the lowest excited singlet state is often the nπ* state, from which fluorescence is typically less efficient. In polar solvents, the ππ* state is stabilized and becomes the lowest excited singlet state, leading to enhanced fluorescence.

The fluorescence lifetime (τf), the average time the molecule spends in the excited state before returning to the ground state, is also influenced by the solvent. For instance, the fluorescence lifetime of this compound in pure water is approximately 11.5 ns, which decreases drastically to 0.4 ns in pure ethanol epa.gov. This quenching in alcoholic solvents suggests a specific interaction that promotes non-radiative decay pathways.

Below is a table summarizing the fluorescence quantum yields of this compound in various solvents.

SolventFluorescence Quantum Yield (Φf)
Benzene0.01
Ethanol0.05
Water0.30
tert-Butyl alcohol0.03

This table is generated based on available research data, which may vary slightly between different sources.

Phosphorescence and Delayed Fluorescence Studies

In addition to fluorescence, this compound can also undergo intersystem crossing from the excited singlet state to a triplet state, from which it can radiatively decay to the ground state via phosphorescence. Phosphorescence is a spin-forbidden process and therefore occurs on a much longer timescale (milliseconds to seconds) than fluorescence (nanoseconds). Due to the long lifetime of the triplet state, phosphorescence is typically observed at low temperatures in rigid matrices to minimize non-radiative quenching by molecular oxygen and other quenchers. The 0-0 band of the phosphorescence of this compound has been observed at approximately 16016 cm⁻¹ in a neon matrix nih.gov.

Delayed fluorescence is another phenomenon involving the triplet state. In this process, a molecule in the triplet state can be thermally activated back to the excited singlet state (a process known as reverse intersystem crossing) and then emit a photon via fluorescence. This "delayed" fluorescence has the same spectral distribution as prompt fluorescence but a much longer lifetime, characteristic of the triplet state. For some this compound derivatives, such as this compound yellow, a shift from thermally activated delayed fluorescence to phosphorescence is observed as the primary triplet state decay pathway when the temperature is decreased acs.org.

Excited State Dynamics

The photophysical behavior of this compound is governed by the intricate dynamics of its excited states, including the nature of these states and the transitions between them.

Singlet and Triplet State Characterization (e.g., nπ, ππstates)

The excited states of this compound arise from the promotion of an electron from a lower energy orbital to a higher energy orbital. The key excited states are of nπ* and ππ* character.

ππ* States: These states arise from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. These transitions are generally of high intensity in the absorption spectrum.

nπ* States: These states result from the excitation of a non-bonding electron from the nitrogen atom to a π* antibonding orbital. These transitions are typically weaker than π→π* transitions.

The relative ordering of the lowest energy nπ* and ππ* singlet (S) and triplet (T) states is crucial in determining the photophysical properties of this compound. A simplified energy level diagram, often referred to as a Jablonski diagram, can be used to visualize these states and the transitions between them. In this compound, the lowest excited singlet state (S₁) can be of either nπ* or ππ* character, depending on the solvent polarity. Similarly, the lowest triplet state (T₁) is typically a ππ* state.

A representative energy level diagram for this compound is shown below, illustrating the relative ordering of the key electronic states and the photophysical processes.

This is a generalized energy level diagram. The exact ordering and energy gaps of the states can be influenced by the environment.

Intersystem Crossing and Reverse Intersystem Crossing Mechanisms

Intersystem Crossing (ISC): This is a non-radiative process involving a change in the spin multiplicity of the molecule, typically from an excited singlet state to a triplet state (S₁ → T₁). The efficiency of ISC is a key factor in determining the population of the triplet state and, consequently, the intensity of phosphorescence and the potential for other triplet-state processes. The rate of ISC is influenced by the energy gap between the singlet and triplet states and the spin-orbit coupling between them. In this compound, ISC from the S₁ state is a significant deactivation pathway.

Solvatochromic Effects on Photophysical Properties

The photophysical properties of this compound are notably influenced by the polarity of its solvent environment, a phenomenon known as solvatochromism. This effect is observed in both the absorption and fluorescence spectra of the molecule. The interaction between the solute (this compound) and the surrounding solvent molecules can alter the energy levels of the ground and excited states, leading to shifts in the spectral bands.

In nonpolar solvents, the absorption spectrum of this compound typically shows structured bands corresponding to π-π* transitions. As the solvent polarity increases, a red shift (bathochromic shift) is often observed in the absorption and emission spectra. acs.org For instance, the second peak of the optical absorption spectra, which is sensitive to solvent polarity, shows a red shift in polar solvents like dichloromethane, propan-2-ol, ethanol, methanol, acetonitrile, and N,N-dimethylformamide when compared to the apolar solvent carbon tetrachloride. acs.org This shift indicates a stronger stabilization of the excited state relative to the ground state in polar environments.

Theoretical studies support a model where the nature of the lowest singlet excited state of this compound can change depending on the solvent's polarity. acs.orgscispace.com In nonpolar solvents, the lowest singlet excited state (S₁) is believed to be of ¹(n, π) character. However, with increasing solvent polarity, the ¹(π, π) state becomes more stabilized and shifts to lower energy, leading to a state reversal where the ¹(π, π*) state becomes the S₁ state. acs.org This change in the nature of the lowest excited state has significant implications for the molecule's fluorescence and other decay pathways.

The following table summarizes the absorption and fluorescence emission maxima of this compound in a range of solvents with varying polarities.

Data sourced from spectral investigations of this compound. acs.org

Computational Photophysics

Theoretical Modeling of Excited States

Computational quantum chemistry provides powerful tools for understanding the electronic structure and photophysical behavior of this compound. High-level electronic structure methods are employed to model the molecule's ground and excited states, offering insights that complement experimental findings. rsc.org

Methods such as the multiconfigurational second-order perturbation method (CASSCF/CASPT2) and Time-Dependent Density Functional Theory (TD-DFT) have been successfully used to study the electronic absorption and emission spectra of this compound. acs.orgscispace.comdntb.gov.ua These calculations allow for the characterization of the low-lying valence singlet and triplet excited states, which are primarily of π → π* and n → π* character. acs.orgscispace.com The π → π* transitions involve the promotion of an electron from a bonding π orbital to an antibonding π* orbital, while n → π* transitions involve the promotion of a non-bonding electron (from the nitrogen atom's lone pair) to an antibonding π* orbital.

Theoretical models have been crucial in elucidating the energetic ordering of these excited states. Computations confirm that the relative energies of the n → π* and π → π* states are highly sensitive to the environment. acs.orgscispace.com In the gas phase or nonpolar solvents, the lowest singlet excited state (S₁) is of n,π* character. This state is typically "dark," meaning it has a low oscillator strength and does not fluoresce efficiently. In contrast, in polar or protic solvents, the π,π* state is stabilized to a greater extent than the n,π* state, causing it to become the lowest singlet excited state. acs.org This computed state reversal is consistent with the experimentally observed increase in fluorescence quantum yield in polar solvents. researchgate.net

Furthermore, computational studies have explored the geometries of the ground and excited states, revealing how the molecule's structure changes upon photoexcitation. acs.org These calculations are essential for accurately simulating absorption and emission spectra and for understanding the dynamics of the decay processes from the excited states. Models of this compound complexed with water molecules have also been investigated to understand the specific effects of hydrogen bonding on the excited-state dynamics, showing that clustering with even a few water molecules can substantially alter the excited-state lifetimes by modifying the energy landscape. nih.govnih.gov

Analysis of Radiative and Non-Radiative Decay Pathways

Once a molecule is in an excited electronic state, it can return to the ground state through several competing pathways, which can be either radiative (involving the emission of light) or non-radiative (involving the dissipation of energy as heat).

Radiative Decay:

Fluorescence: This process involves the emission of a photon from the lowest singlet excited state (S₁) to the ground state (S₀). As established by theoretical models, the efficiency of fluorescence in this compound is highly dependent on the nature of the S₁ state. acs.org When the S₁ state is of π,π* character, as is the case in polar solvents, fluorescence is a more dominant decay pathway.

Phosphorescence: This is the emission of light from a triplet excited state (T₁) to the singlet ground state (S₀). This process is spin-forbidden and therefore occurs on a much longer timescale than fluorescence. Computational studies help to identify and characterize the low-lying triplet states, such as T₁(π, π), T₂(n, π), and T₃(π, π*), that are involved in phosphorescence and other non-radiative pathways. oup.com

Non-Radiative Decay:

Internal Conversion (IC): This is a radiationless transition between electronic states of the same spin multiplicity (e.g., S₁ → S₀). Experimental and theoretical studies have shown that internal conversion is a significant deactivation pathway for the S₁ state of this compound, particularly in nonpolar solvents where the S₁ state is of n,π* character. acs.orgepa.gov

Intersystem Crossing (ISC): This is a radiationless transition between electronic states of different spin multiplicities (e.g., S₁ → T₁). The efficiency of ISC is a critical factor determining the population of the triplet state and, consequently, the potential for phosphorescence or triplet-sensitized reactions. The rate of ISC in this compound is strongly affected by the solvent. acs.orgepa.gov Studies have shown that the intersystem crossing yield (Φ_ISC_) decreases as solvent polarity increases. For example, the Φ_ISC_ was found to be 0.73 in benzene, 0.61 in tert-butyl alcohol, and 0.39 in water. acs.org

The following table presents the quantum yields for intersystem crossing (Φ_ISC_) and internal conversion (Φ_IC_) for this compound in different solvents, illustrating the competition between these non-radiative decay pathways.

Data adapted from studies on the radiationless transitions of this compound. acs.org

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (e.g., DFT, TD-DFT)

Quantum chemical calculations, particularly DFT and TD-DFT, are widely used to investigate the electronic and optical properties of acridine (B1665455) and its derivatives. These methods allow for the determination of molecular geometries, energy levels, and spectroscopic properties.

Molecular Orbital Analysis (HOMO-LUMO Gap, Ionization Potential, Electron Affinity)

Molecular orbital analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is fundamental to understanding the electronic behavior of this compound. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's reactivity and electronic excitation properties. DFT calculations are commonly employed to determine these orbital energies. bnmv.ac.innih.gov Studies on this compound derivatives have shown that the HOMO-LUMO gap can vary depending on the substituents and the molecular environment, influencing their suitability for applications such as in dye-sensitized solar cells. najah.eduresearchgate.netrsc.org

The ionization potential (IP) and electron affinity (EA) are also important descriptors derived from molecular orbital energies, often calculated using Koopman's theorem within the DFT framework. bnmv.ac.innih.gov These parameters provide insights into a molecule's propensity to donate or accept electrons. Computational studies on this compound derivatives indicate that these compounds can exhibit higher ionization potentials and electron affinities in the excited state compared to the ground state, suggesting a greater willingness to accept electrons in the excited state. bnmv.ac.innih.gov

Data from computational studies on this compound derivatives illustrate the variation in HOMO-LUMO gaps, ionization potentials, and electron affinities depending on the specific derivative and the computational methodology employed. bnmv.ac.innih.gov

Electron Density Distribution Analysis (e.g., Quantum Crystallography, Laplacian Analysis)

Analyzing the electron density distribution provides detailed information about chemical bonding and intermolecular interactions in this compound. Techniques like Quantum Crystallography and topological analysis methods, such as the Quantum Theory of Atoms in Molecules (QTAIM) and Laplacian analysis, are used for this purpose. mdpi.comrsc.orgrsc.orgacs.org

Quantum Crystallography, which involves the application of quantum mechanical principles to crystallographic data, allows for the refinement of electron density distributions in crystalline solids, providing insights beyond the traditional independent atom model. rsc.orgrsc.orgmdpi.comresearchgate.net Topological analysis of the electron density, including the Laplacian of the electron density (∇²ρ(r)) at bond critical points, helps to characterize the nature of interactions, distinguishing between covalent, polar, and non-covalent bonds. mdpi.comrsc.orgrsc.orgnih.govresearchgate.net

Frontier Molecular Orbital Theory Applications

Frontier Molecular Orbital (FMO) theory, which focuses on the interactions between the HOMO and LUMO of reacting species, is applied to understand the reactivity and interaction mechanisms of this compound. mdpi.com The spatial distribution and energy levels of the HOMO and LUMO dictate how a molecule will interact with other chemical species, including its propensity for electrophilic or nucleophilic attack.

Computational studies have utilized FMO theory to investigate the interactions of this compound and its derivatives with various targets, such as metal surfaces in corrosion inhibition studies or biological molecules like DNA. nih.govrsc.orgpcbiochemres.compcbiochemres.comarabjchem.org For instance, the electron density distribution in the HOMO and LUMO of this compound derivatives has been analyzed to understand their adsorption behavior on metal surfaces. rsc.orgpcbiochemres.compcbiochemres.comarabjchem.org The involvement of this compound's π orbitals in the LUMO suggests potential for back-donation interactions with metals. rsc.org FMO analysis also provides insights into charge transfer processes within this compound-based systems, relevant for their function in areas like organic electronics and sensing. najah.eduresearchgate.netrsc.orgnih.govresearchgate.netcore.ac.ukchemicalpapers.comrsc.org

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are powerful tools for studying the time-dependent behavior of this compound molecules, providing insights into their conformational flexibility, dynamic properties, and interactions with their environment or other molecules. mdpi.compnas.orgijpsjournal.comnih.govresearchgate.netacs.org

Conformational Analysis and Flexibility Studies

MD simulations are used to explore the conformational landscape of this compound and its derivatives, assessing their flexibility and identifying stable conformers. This is particularly important for understanding how this compound interacts with biological targets or self-assembles in different environments. pnas.orgnih.govnih.gov

Studies involving this compound interacting with DNA have utilized MD simulations to investigate the conformational changes upon intercalation and to assess the flexibility of the DNA-acridine complex. pnas.orgnih.govnih.gov These simulations can reveal how the planar this compound core inserts between base pairs and the resulting structural adaptations of the DNA helix. pnas.orgnih.govnih.gov Conformational analysis using MD can also help explain the reactivity and hydrolysis rates of substituted acridines by examining the spatial arrangement of substituents and their influence on bond delocalization. nih.gov

Intermolecular Interaction Modeling

MD simulations are extensively used to model and understand the intermolecular interactions between this compound and other molecules, including solvents, ions, and biological macromolecules. mdpi.comnih.govnih.govpcbiochemres.commdpi.compnas.orgijpsjournal.comnih.govresearchgate.netmdpi.com These simulations provide dynamic insights into the forces driving molecular recognition, binding, and assembly.

Modeling intermolecular interactions through MD simulations has been applied to study the binding of this compound derivatives to proteins, such as topoisomerase II, revealing details about binding modes and the stability of protein-ligand complexes. mdpi.comijpsjournal.comnih.gov Simulations have also been used to investigate the interactions of this compound with DNA and RNA, characterizing the nature of forces involved, including π-π stacking and hydrogen bonding, and their contribution to binding affinity and stability. nih.govpnas.orgnih.govnih.gov Furthermore, MD simulations have been employed to study the adsorption of this compound on metal surfaces, providing atomic-level details about the protective layer formation relevant to corrosion inhibition. pcbiochemres.compcbiochemres.com

Conceptual Density Functional Theory (CDFT) Applications

Conceptual Density Functional Theory (CDFT) is a computational approach that provides a framework for studying chemical reactivity by giving rigorous definitions to chemical concepts that can be numerically evaluated vscentrum.be. CDFT-based descriptors have been widely used to describe and correlate experimental chemical properties bnmv.ac.in.

Studies employing CDFT on this compound and its derivatives have investigated various physico-chemical properties, including electronic stability, ionization potential, electron affinity, HOMO-LUMO gap, hardness, softness, electronegativity, and electrophilicity index bnmv.ac.inresearchgate.net. These descriptors, calculated using different hybrid functionals and basis sets within the DFT framework, provide insights into the electronic structure and reactivity of these compounds bnmv.ac.inresearchgate.net.

For instance, computational analysis of this compound derivatives like acridone (B373769), 9-amino this compound hydrochloride hydrate, proflavin, this compound orange, and this compound yellow has been performed using CDFT bnmv.ac.inresearchgate.net. These studies have shown that this compound derivatives tend to exhibit higher values of ionization potential and electron affinity in their excited states compared to their ground states, suggesting a greater propensity to accept electrons when excited bnmv.ac.inresearchgate.net. The HOMO-LUMO energy gap, another key CDFT descriptor, has been calculated for various this compound derivatives, providing information about their electronic transitions and reactivity bnmv.ac.inresearchgate.netresearchgate.net. For example, acridone has been shown to have the maximum HOMO-LUMO energy gap in both ground and excited states, indicating that one-way electron transfer is most feasible with this compound bnmv.ac.in.

CDFT has also been applied to study the interaction of this compound derivatives with other species, such as in the context of corrosion inhibition. Quantum chemical analysis using Fukui functions, a local CDFT descriptor, has been employed to assess the corrosion inhibition effectiveness of this compound and its derivatives on surfaces like aluminum pcbiochemres.com. These studies utilize parameters like HOMO-LUMO energy gap, charge transfer, and stability index to understand the interaction between the inhibitor molecules and the metal surface pcbiochemres.com.

The application of CDFT to this compound compounds allows for a deeper understanding of their electronic behavior and reactivity, providing a theoretical basis for explaining experimental observations and predicting their behavior in various chemical processes bnmv.ac.in.

Theoretical Investigations of Prototropic Tautomerism and Protonation Effects

Theoretical studies have extensively investigated the prototropic tautomerism and protonation effects in this compound and its derivatives acs.orgcapes.gov.brresearchgate.netrsc.org. Prototropic tautomerism involves the interconversion of isomers through the migration of a hydrogen atom accompanied by a rearrangement of single and double bonds nih.gov. Protonation, the addition of a proton, significantly alters the electronic structure and properties of molecules rsc.org.

Protonation effects on this compound derivatives have also been a significant area of theoretical investigation researchgate.netrsc.org. Protonation can lead to changes in the electronic characteristics, molecular architecture, and intermolecular interactions within crystals rsc.org. Theoretical studies, including periodic DFT calculations and topological analysis of electron density, have provided detailed descriptions of how protonation affects electron density distribution and the nature of non-covalent interactions, such as hydrogen bonds rsc.org. These studies have shown that protonation can stabilize crystal structures due to synergistic effects of strong interactions rsc.org.

The photophysics of this compound and its protonated form have been analyzed using theoretical methods like multiconfigurational second-order perturbation theory (CASSCF/CASPT2) acs.org. These studies have investigated the electronic absorption and emission spectra and the properties of excited states, revealing how protonation and solvation can influence the photophysical behavior, including state reversal on the lowest singlet excited state upon changes in solvent polarity acs.org.

Theoretical investigations into tautomerism and protonation are crucial for understanding the behavior of this compound compounds in different environments and their potential applications, as these factors can influence properties like solubility, reactivity, and biological activity rsc.orgnih.gov.

Mechanistic Research on Acridine Interactions with Biological Systems

DNA Intercalation Mechanisms

DNA intercalation is a well-established binding mode for planar aromatic molecules like acridines. This process involves the insertion of the acridine (B1665455) ring system between adjacent base pairs of the DNA double helix farmaciajournal.comresearchgate.netnih.gov. This insertion is primarily driven by non-covalent interactions, leading to significant structural changes in the DNA farmaciajournal.com.

Binding Modes and Structural Perturbations of Nucleic Acids

Acridines interact with double-stranded DNA (dsDNA) primarily through intercalation, where the planar aromatic ring is inserted between adjacent base pairs farmaciajournal.comresearchgate.net. This is facilitated by various non-covalent forces, including ionic interactions, hydrophobic forces, hydrogen bonds, and van der Waals interactions farmaciajournal.com. The tricyclic planar this compound moiety specifically interacts with DNA base pairs via pi-pi interactions researchgate.net.

Beyond the classic intercalation, acridines can also exhibit other binding modes. For instance, this compound orange (AO) has been shown to bind to DNA via both intercalation and electrostatic interactions, where the positively charged ligand interacts with the negatively charged phosphate (B84403) groups of the DNA backbone sci.amrsc.orgresearchgate.net. At low DNA to dye ratios, particularly with higher dye concentrations, dimeric AO can predominantly bind externally to DNA surfaces through electrostatic interactions rsc.orgresearchgate.net. At sufficiently high DNA to dye ratios, monomeric AO binds predominantly through intercalation, with some electrostatic binding on DNA surfaces rsc.orgresearchgate.net.

The intercalation of acridines induces substantial changes in the DNA structure, leading to alterations in its secondary structure farmaciajournal.com. These structural perturbations include the unwinding and lengthening of the DNA helix to accommodate the intercalating molecule nih.gov. The insertion of an intercalating agent between base pairs can also prevent the access of other molecules to or adjacent to the binding site farmaciajournal.com. These structural changes can be detected through various spectroscopic techniques, such as UV-Vis absorption and fluorescence spectroscopy. The formation of this compound-DNA complexes often results in hypochromic or bathochromic shifts in the molecular absorption spectra of the compounds, indicative of strong interactions between the aromatic chromophore and the DNA base pairs farmaciajournal.commdpi.com. Changes in fluorescence spectra, such as enhancement, also indicate the intercalation binding mode sci.am.

Studies on specific this compound derivatives, like 9-aminothis compound (B1665356) (Aminacrine), have shown that they can exhibit distinct intercalative binding modes within miniature double helical structures. One mode involves a pseudo-symmetric stacking interaction between the this compound molecule and guanine-cytosine base pairs, which may be utilized when intercalating into dsDNA. Another is an asymmetric interaction, largely governed by stacking forces between the this compound and guanine (B1146940) rings, potentially playing a role in frameshift mutagenesis or binding to single-stranded DNA regions pnas.org. The presence and position of substituents on the this compound ring can significantly influence the binding affinity and specificity for particular DNA sequences, such as a preference for GC-rich sites acs.org.

Energetics of DNA-Acridine Interactions

The interaction between acridines and DNA is an energetically favorable process, driven by a combination of factors. Isothermal titration calorimetry (ITC) is a technique used to determine the thermodynamic parameters of this compound-DNA binding, including binding affinity, binding free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) acs.orgnih.govnih.govinstras.com.

Studies on this compound-9-amine and its derivatives have shown that the formation of these complexes is often an enthalpy-driven process nih.gov. The binding constants for this compound-DNA complexes can range significantly depending on the specific this compound derivative and experimental conditions, with reported values for binding constants (KA) in the range of 2.59 to 5.50 (log KA) nih.gov. For N-[2-(dimethylamino)ethyl]-9-aminothis compound-4-carboxamide (AAC) and its analogues, binding affinities are on the order of 105-106 M-1 acs.org.

The thermodynamic profiles obtained from ITC indicate that substituents on the this compound core can significantly impact binding energetics. For instance, substitution at the C5 position of the this compound chromophore in AAC analogues can significantly enhance binding enthalpy relative to the parent compound acs.org. This suggests that substituents play a critical role in directing both the thermodynamic mechanisms and the molecular interactions at the DNA binding site acs.org.

Data from various studies highlight the range of binding constants and thermodynamic parameters observed for different this compound derivatives interacting with DNA.

CompoundDNA SourceMethodBinding Constant (K)ΔG (kcal/mol)ΔH (kcal/mol)TΔS (kcal/mol)Reference
This compound-9-amine and derivatives (log KA)Calf thymus DNAUV-Vis, Fluor., ITC102.59 - 105.50 M-1-6.75 to -7.51-3.83 to -11.583.68 to -4.83 nih.gov
AAC and C5-substituted analoguesCalf thymus DNASpectrophotometry, ITC105 - 106 M-1-Enhanced with C5 subst.Increased entropy with C9 amino acs.orgnih.gov
This compound orange (AO)Calf thymus DNAUV-Vis, FTIR, ITC2.69 × 104 M-1--14.63 kJ/mol (-3.49 kcal/mol)- instras.com
Ethidium bromide (for comparison)Calf thymus DNAUV-Vis, FTIR, ITC6.58 × 104 M-1--13.58 kJ/mol (-3.25 kcal/mol)- instras.com
Methylene blue (for comparison)Calf thymus DNAUV-Vis, FTIR, ITC2.13 × 104 M-1--13.87 kJ/mol (-3.32 kcal/mol)- instras.com
This compound-thiosemicarbazone derivativesCalf thymus DNAUV-Vis, Fluor.1.74 × 104 - 1.0 × 106 M-1--- mdpi.com

Note: kJ/mol values converted to kcal/mol using 1 kcal = 4.184 kJ.

Single molecule force spectroscopy studies have also provided insights into the forces involved in this compound-DNA intercalation, showing that the interaction between this compound and dsDNA can be broken by a force of approximately 36 pN at a specific loading rate, indicating a dynamic binding process with energy barriers along the unbinding trajectory acs.org.

Computational Modeling of this compound-DNA Complexes

Computational modeling techniques, such as quantum mechanics calculations and molecular dynamics simulations, are valuable tools for investigating the interactions between this compound intercalators and DNA at an atomic level nih.govnih.govacs.org. These studies provide insights into the mechanism of interaction, binding energies, and structural features of the resulting complexes nih.gov.

Computational studies have revealed that this compound interacts with DNA mainly through hydrogen bonds between this compound hydrogen atoms and DNA oxygen atoms, with bond lengths typically ranging from 2.370 Å to 3.472 Å nih.gov. Binding energy calculations (ΔEBind) indicate effective interaction between this compound and DNA, with complexes being more stable when the this compound molecule is centered within the DNA nih.gov.

Analyses of electron density and energy can categorize the interactions as non-covalent nih.gov. Reduced Gradient Density (RGD) peak distribution in Non-Covalent Interaction (NCI) analysis reveals the presence of van der Waals interactions, predominantly between the intercalator and DNA nih.gov. Molecular electrostatic potential (MEP) analysis can show the charge distribution on the this compound molecule, highlighting electron-rich regions that may be involved in interactions nih.gov.

Computational modeling has been used to study the binding modes of amsacrine (B1665488) (an this compound derivative) and related 9-anilino-acridines with B-DNA hexanucleotides, suggesting intercalation into base-paired oligonucleotides nih.gov. These studies often involve semiempirical calculations, conformational analyses of the ligands, interaction field analyses, and force field and molecular dynamics simulations of ligand/DNA complexes nih.gov.

Computational approaches are also employed in the design of this compound derivatives with enhanced DNA binding affinity and selectivity. Molecular docking studies and structure-activity relationship (SAR) analyses help in optimizing structural features to improve interactions with DNA and target enzymes prezi.com. For instance, computational modeling has been used to design trisubstituted this compound inhibitors predicted to interact selectively with human quadruplex DNA structures, which are relevant to telomerase inhibition pnas.org.

Data from Computational Studies:

Computational studies provide detailed insights into the types and strengths of interactions.

Interaction TypeDescriptionEvidence/MethodReference
Hydrogen BondsBetween this compound H and DNA O atoms (bond lengths 2.370 Å to 3.472 Å).Structural analysis, Quantum mechanics calculations nih.gov
Pi-Pi InteractionsStacking interactions between the aromatic this compound ring and DNA base pairs.Intercalation mechanism, Structural analysis researchgate.netnih.gov
Van der Waals ForcesPredominantly between the intercalator and DNA.NCI analysis, Computational modeling nih.gov
Electrostatic InteractionsBetween cationic this compound and anionic DNA phosphate backbone.MEP analysis, Ionic strength dependence studies sci.amnih.gov
Charge TransferOccurs within the this compound molecule and potentially with nucleic acids.π orbital analysis (HOMO/LUMO), Spectroscopic studies nih.govnih.govingentaconnect.com

Enzyme Inhibition Mechanisms (Non-Clinical Focus)

Beyond direct DNA interaction, acridines exert biological effects by inhibiting key enzymes involved in DNA metabolism and maintenance. Topoisomerases and telomerase are prominent examples of such targets ceon.rsfarmaciajournal.com.

Topoisomerase I and II Inhibition Mechanisms

DNA topoisomerases are essential enzymes that regulate DNA topology by controlling the supercoiling of DNA during processes like replication, transcription, and chromosome segregation mdpi.commdpi.comnih.gov. They are classified into two main types: Type I and Type II mdpi.com. Acridines can inhibit both Topoisomerase I and II farmaciajournal.commdpi.com.

Topoisomerase inhibitors are broadly categorized into two classes based on their mechanism of action: poisons and catalytic inhibitors mdpi.commdpi.comnih.gov. Topoisomerase poisons stabilize the covalent DNA-enzyme complex (cleavable complex), preventing the religation of cleaved DNA strands and leading to DNA breaks mdpi.comnih.gov. Catalytic inhibitors, on the other hand, inhibit the enzyme's activity without increasing DNA cleavage complexes. Their mechanisms can involve interfering with DNA binding, inhibiting DNA cleavage, preventing ATP hydrolysis, or binding to the ATP binding site mdpi.com.

This compound derivatives can act as both topoisomerase poisons and catalytic inhibitors, depending on the specific compound and enzyme type nih.govnih.govmdpi.com. Some this compound-based compounds have been shown to be catalytic inhibitors of Topoisomerase II, preventing the enzyme from forming a complex with DNA or hindering its catalytic cycle nih.govmdpi.com. These catalytic inhibitors may offer an advantage by not generating DNA strand breaks that could lead to secondary malignancies iiarjournals.org.

The mechanism of Topoisomerase inhibition by acridines often involves their DNA intercalating ability. By intercalating into DNA, acridines can alter the DNA's topology, which in turn interferes with the binding and activity of topoisomerases prezi.comnih.govmdpi.com. This interference can prevent the enzyme from effectively unwinding or unwinding and re-ligating DNA strands prezi.commdpi.com.

Studies on novel 3,9-disubstituted acridines have shown that their inhibition of Topoisomerase I is caused by binding to the DNA molecule rather than direct inhibition of the enzyme itself mdpi.com. This supports the idea that DNA intercalation is a primary factor in their topoisomerase inhibitory activity mdpi.com.

Amsacrine, a well-known this compound derivative, is an example of a Topoisomerase II poison that intercalates into DNA and stabilizes the cleavable complex ingentaconnect.comfrontiersin.org. However, other this compound-based compounds have been developed that act as catalytic inhibitors of human Topoisomerase II, inhibiting its relaxation activity without poisoning the enzyme nih.gov.

The interaction of acridines with topoisomerases is a key mechanism contributing to their antiproliferative activities mdpi.com.

Telomerase Inhibition Mechanisms

Telomerase is a ribonucleoprotein enzyme responsible for maintaining the length of telomeres, the repetitive DNA sequences at the ends of chromosomes mdpi.com. Telomerase activity is often elevated in cancer cells, making it an attractive target for anticancer therapy pnas.orgacs.org. This compound derivatives have been identified as inhibitors of telomerase farmaciajournal.commdpi.comnih.gov.

A primary mechanism by which acridines inhibit telomerase involves their interaction with and stabilization of G-quadruplex structures pnas.orgacs.orgnih.govnih.gov. Telomeric DNA contains guanine-rich sequences that can fold into four-stranded structures known as G-quadruplexes pnas.orgmdpi.comnih.gov. The formation and stabilization of these G-quadruplex structures at the telomere ends can physically impede telomerase from accessing and extending the telomeric DNA pnas.orgmdpi.com.

This compound compounds, particularly those with appropriate substituents, can bind to and stabilize these G-quadruplex structures pnas.orgacs.orgnih.govnih.gov. The planar aromatic chromophore of acridines can stack onto the G-quartet motifs of the quadruplex, often through pi-pi interactions mdpi.com. Side chains on the this compound molecule can also interact with the grooves of the quadruplex, influencing binding affinity and selectivity pnas.orgmdpi.com.

Studies on trisubstituted this compound compounds, such as BRACO-19, have demonstrated their ability to stabilize G-quadruplex structures and inhibit telomerase activity acs.orgnih.gov. This stabilization is consistent with their binding to telomeric single-stranded overhang DNA, which can form quadruplexes nih.gov. The displacement of proteins like hPOT1 from the telomeric overhang has also been observed, further supporting a mechanism involving quadruplex stabilization nih.gov.

Some this compound compounds may also act as indirect telomerase inhibitors by binding to heat shock protein (HSP)90, a chaperone protein required for telomerase activity spandidos-publications.com. The formation of bifunctional this compound-HSP90 inhibitor ligands can lead to the inhibition of telomerase activity and downregulation of its expression spandidos-publications.com.

The inhibition of telomerase by acridines through G-quadruplex stabilization is a significant mechanism contributing to their potential as anticancer agents pnas.orgacs.org.

Enzyme TargetMechanism of InhibitionKey Interactions/EffectsReference
Topoisomerase IInterference with catalytic activity, potentially through DNA binding/intercalation.Alteration of DNA topology, prevention of DNA unwinding/re-ligation. farmaciajournal.commdpi.comnih.govmdpi.comresearchgate.net
Topoisomerase IIInhibition of catalytic activity (catalytic inhibitors) or stabilization of cleavable complex (poisons).Interference with enzyme-DNA binding, inhibition of DNA cleavage/re-ligation, stabilization of ternary complex. ceon.rsnih.govfarmaciajournal.comprezi.comingentaconnect.commdpi.commdpi.comnih.govmdpi.comiiarjournals.orgresearchgate.net
TelomeraseStabilization of G-quadruplex structures in telomeric DNA.Stacking interactions with G-quartets, interference with telomerase access to telomeric DNA. nih.govfarmaciajournal.compnas.orgmdpi.comacs.orgnih.govnih.govspandidos-publications.comresearchgate.net

Protein Kinase Inhibition Mechanisms

This compound derivatives have demonstrated the ability to inhibit protein kinases, enzymes critical for various cellular signaling pathways. Studies have shown that compounds like this compound orange and this compound yellow G can potently inhibit Protein Kinase C (PKC) activity. nih.gov The inhibition mechanism appears complex, affecting both the catalytic and regulatory sites of the enzyme. nih.gov

This compound Orange and PKC: In vitro studies using mixed micellar assays indicated that this compound orange and related compounds inhibited PKC activity and phorbol (B1677699) dibutyrate binding. nih.gov The inhibition was subject to surface dilution, suggesting that the relevant concentration is better expressed in mol % rather than bulk molar concentration. nih.gov Fifty percent inhibition of PKC activity occurred at concentrations comparable to those of diacylglycerol (DAG) and phosphatidylserine (B164497) (PS), which are required for enzyme activation (1-6 mol %). nih.gov

Dual Inhibition: this compound yellow G has been shown to inhibit both Epidermal Growth Factor Receptor (EGFR) and PKCs, leading to repression of cell growth and cell cycle arrest in glioblastoma cells. nih.gov This dual inhibition suggests a potential strategy for targeting malignant gliomas. nih.gov

Catalytic vs. Regulatory Site Interaction: When the catalytic fragment of PKC was used, this compound orange acted as a competitive inhibitor with respect to MgATP. nih.gov However, with intact PKC, the inhibition was noncompetitive with respect to MgATP. nih.gov Further kinetic analysis suggested a competitive-type inhibition with respect to PS and DAG, implying interaction with the regulatory lipid cofactors or the regulatory domain of PKC. nih.gov This was supported by the inhibition of phorbol dibutyrate binding to both intact PKC and its lipid-binding domain. nih.gov

These findings suggest that this compound derivatives can interact with protein kinases through multiple mechanisms, primarily by inhibiting activation within the regulatory domain of the enzyme. nih.gov

Acetylcholinesterase Inhibition Mechanisms

This compound derivatives have also been investigated for their ability to inhibit acetylcholinesterase (AChE), an enzyme that hydrolyzes acetylcholine, a crucial neurotransmitter. This inhibitory activity is particularly relevant in the context of neurodegenerative diseases like Alzheimer's. peerj.comgoogle.com

Binding Sites: AChE has a complex structure with several key regions, including the catalytic active site (CAS) and the peripheral anionic site (PAS). google.com this compound derivatives have been designed to target these sites. google.com

Mixed Inhibition: Some this compound derivatives, such as specific compounds containing a thiadiazol-2-amine moiety, have demonstrated potent AChE inhibitory activity. nih.gov Kinetic studies revealed that these compounds inhibit AChE through a competitive/non-competitive mixed mechanism. nih.gov

Molecular Docking Studies: Blind docking experiments have indicated that some this compound derivatives may prefer binding to an allosteric site (Site 2), which was recently recognized as a new allosteric site of human AChE, over the classic binding site (Site 1, CAS/PAS). nih.gov Local docking studies have also been used to investigate the binding modes at both sites. nih.gov

Structural Interactions: X-ray crystallographic studies of tacrine (B349632) (an this compound-based AChE inhibitor) bound to AChE have shown that the this compound aromatic ring engages in π–π stacking interactions with key aromatic residues like Trp86 in human AChE, highlighting the importance of the aromatic system for inhibition. peerj.com

Research indicates that this compound derivatives can effectively inhibit AChE by interacting with both catalytic and allosteric sites, with their planar aromatic structure playing a key role in binding interactions. peerj.comgoogle.comnih.gov

Molecular Basis of Antimicrobial Activity

Acridines have a long history as antimicrobial agents, with their activity linked to specific molecular properties and interactions with bacterial components. researchgate.netresearchgate.netpatsnap.com

Cationic Ionization and Planar Molecular Surface Area Requirements

A key aspect of the antibacterial activity of acridines is their ability to exist as cations at physiological pH and their planar molecular structure. researchgate.netresearchgate.netceon.rsbasicmedicalkey.com

Albert's Hypothesis: Research by Adrien Albert established criteria for the antibacterial activity of acridines, including cationic ionization, high levels of ionization at neutral pH (pKa ≥ 8), and a planar molecular surface area of approximately 38 Ų. researchgate.netresearchgate.netbasicmedicalkey.comijcrt.org

Electronic Conjugation: Electronic conjugation between the ring nitrogen and an amino group in aminoacridines contributes to their high ionization and activity. ceon.rsoup.com

Structural Importance: The positions C3, C6, and C9 on the this compound chromophore are particularly important for antibacterial activity. ceon.rsoup.com

These properties facilitate the interaction of acridines with bacterial cellular components. researchgate.netresearchgate.netceon.rsbasicmedicalkey.com

Interaction with Bacterial Nucleic Acids and Cellular Processes

The primary mechanism of action for many antibacterial acridines involves interaction with bacterial nucleic acids, particularly DNA. researchgate.netpatsnap.comceon.rsoup.com

DNA Intercalation: Acridines, due to their planar structure and cationic nature, can intercalate into the DNA of bacteria, inserting themselves between base pairs. researchgate.netpatsnap.comceon.rsoup.com This intercalation disrupts essential processes like DNA replication and transcription, inhibiting bacterial growth and multiplication. patsnap.comoup.com

Disruption of Cellular Processes: Beyond DNA intercalation, acridines can disrupt other cellular processes. Acrinol hydrate, for example, binds to cellular proteins and nucleic acids and affects the integrity of the bacterial cell membrane, leading to increased permeability and leakage of cellular contents, ultimately resulting in cell lysis. patsnap.com

Dual Mechanism: Some novel this compound derivatives, such as conjugates with nuclear localization sequences (NLS), have been shown to kill bacteria through a double mechanism: acting as a membrane anchor leading to membrane-lytic activity and enhancing DNA binding ability. engineering.org.cn

Topoisomerase Inhibition: While DNA intercalation was initially considered the primary mechanism, some this compound derivatives, particularly in the context of anticancer activity, are known to interact with DNA-managing enzymes like topoisomerase II, stabilizing the enzyme-DNA cleavage complex. oup.comnih.gov This mechanism may also contribute to their effects on bacterial cells, although direct evidence for this as a primary antibacterial mechanism for simple acridines is less emphasized compared to intercalation. oup.com

The antimicrobial activity of acridines is primarily mediated by their ability to intercalate into bacterial DNA, disrupting replication and transcription, and in some cases, by affecting cell membrane integrity. researchgate.netpatsnap.comceon.rsoup.comengineering.org.cn

Photosensitization Mechanisms in Biological Contexts

Acridines can act as photosensitizers, molecules that, upon absorption of light, generate reactive species that can damage biological targets. mdpi.complos.orgnih.govmdpi.commdpi.com

Generation of Reactive Oxygen Species

The photosensitizing activity of acridines is largely attributed to their ability to generate reactive oxygen species (ROS) in the presence of light and oxygen. mdpi.complos.orgnih.govmdpi.commdpi.com

Type I and Type II Reactions: Photosensitizers can generate ROS through two main mechanisms: Type I and Type II reactions. mdpi.complos.orgmdpi.com

Type I: Involves electron or proton transfer from the excited photosensitizer to a biological substrate, generating radical species such as superoxide (B77818) anion (O₂•⁻), hydrogen peroxide (H₂O₂), and hydroxyl radical (•OH). mdpi.complos.orgmdpi.com

Type II: Involves energy transfer from the triplet excited state of the photosensitizer to molecular oxygen, resulting in the formation of singlet oxygen (¹O₂). mdpi.complos.orgmdpi.com

This compound Orange Photosensitization: this compound orange, a well-known photosensitizer, has been shown to target lysosomes and can induce cell death upon light activation. researchgate.net Its photodynamic activity in keratinocytes under blue light irradiation has been studied, involving the generation of reactive species. mdpi.com

9-Phenylthis compound (B188086) and ROS: 9-phenylthis compound has been shown to sensitize melanoma cells to UVA radiation by enhancing intracellular ROS production, leading to DNA damage and apoptosis. nih.gov

The generation of these potent ROS by photoactivated acridines can lead to oxidative damage to various cellular components, including DNA, proteins, and lipids, ultimately resulting in cell death. mdpi.complos.orgmdpi.commdpi.com

Photocytotoxicity Mechanisms

This compound compounds, upon irradiation with light of appropriate wavelengths, can exhibit significant photocytotoxicity. This light-induced toxicity is primarily mediated through their action as photosensitizers, leading to damage to cellular components via several interconnected mechanisms.

A major pathway involves the generation of reactive oxygen species (ROS). labdisposable.comontosight.ai Acridines, after absorbing light energy and reaching an excited triplet state, can transfer this energy to molecular oxygen, producing highly reactive singlet oxygen (¹O₂). wmcloud.orgspacorporation.in This process is characteristic of a Type II photosensitization mechanism. wmcloud.orgmacsenlab.com Singlet oxygen is a potent oxidizing agent that can react with various biomolecules, including lipids, proteins, and nucleic acids, leading to oxidative damage and cellular dysfunction. labdisposable.comontosight.ai Some studies also suggest the involvement of Type I reactions, which involve electron transfer from the excited photosensitizer to a substrate, generating radical species such as superoxide anions. labdisposable.comwmcloud.org The generation of cytotoxic ROS is strongly associated with the cell-killing effects observed with photosensitizers like acridines. Studies utilizing scavengers of reactive oxygen species, such as histidine and sodium azide, have provided evidence for the involvement of singlet oxygen in the photodynamic reaction of this compound and this compound orange. wmcloud.orgmacsenlab.com

Acridines are well-established DNA intercalators, meaning they can insert themselves between the base pairs of the DNA double helix. This close proximity to the genetic material makes DNA a critical target for photo-induced damage. Upon photoactivation, acridines can induce DNA lesions, including frank strand breaks and alkali-labile sites. spacorporation.in This DNA damage can occur directly through the interaction of the excited this compound molecule with DNA (potentially a Type III reaction) or indirectly via the ROS generated through Type I and Type II mechanisms. wmcloud.orgspacorporation.in The intercalation itself can also disrupt normal DNA processes like replication and transcription, contributing to cytotoxicity upon photoactivation.

Specific this compound derivatives demonstrate preferential accumulation in certain cellular organelles, influencing the primary sites of photodamage. This compound Orange, for instance, is known to accumulate in acidic compartments, particularly lysosomes, due to its weakly basic nature. macsenlab.com Upon light exposure, the photosensitization process within lysosomes leads to the generation of ROS in high concentrations within these organelles. This localized oxidative stress can cause lysosomal membrane permeabilization, resulting in the release of hydrolytic enzymes into the cytoplasm, triggering cell death pathways. Damage to mitochondria and blockage of autophagic flux have also been observed following this compound orange photosensitization, further contributing to cell death. macsenlab.com

Beyond ROS-mediated damage and DNA lesions, research indicates that some this compound photosensitizers, such as proflavine (B1679165) and acriflavine, can form photoadducts with cellular proteins upon irradiation. This covalent binding to proteins represents another mechanism of photo-induced damage, potentially altering protein function and contributing to the cellular response, including the induction of immunogenic effects. This protein photoaddition mechanism may not be solely reliant on singlet oxygen generation.

Applications in Advanced Materials Science

Organic Semiconductor Materials

The rigid, planar structure and aromaticity of the acridine (B1665455) moiety make it an excellent building block for organic semiconductor materials. Its derivatives have been extensively explored for their charge transport capabilities, finding applications in various electronic devices.

This compound-based compounds predominantly exhibit hole-transporting (p-type) properties, which can be attributed to the electron-donating nature of the this compound nucleus. The charge transport in these materials is highly dependent on their molecular structure, including the nature and position of substituents, which influence molecular packing in the solid state.

The rigidity of the this compound core is beneficial for charge transport. mdpi.com Modifications, such as the introduction of bulky, freely rotating phenyl groups at the 9-position, can enhance molecular rigidity and thermal stability while preventing detrimental π-π stacking, which can impede charge transport. mdpi.com The electronic conductivity of thin films of this compound derivatives is a critical parameter for their performance in electronic devices and is influenced by the deposition technique and resulting supramolecular architecture. rsc.org

Several this compound derivatives have been synthesized and characterized for their hole mobility. For instance, an this compound-based hole transporting material, ACR-TPA, which incorporates triphenylamine moieties, has demonstrated a hole mobility of 3.08 × 10⁻³ cm² V⁻¹ s⁻¹. rsc.org This value is comparable to that of the widely used hole-transporting material, spiro-MeOTAD. rsc.org The design of this compound derivatives often involves incorporating other electroactive groups, such as triphenylamine or carbazole, to further enhance their hole-transporting capabilities. mdpi.comacs.org For example, a triphenylamine- and this compound-based material, TPA-1A, was designed to leverage the rigidity of the this compound moiety. mdpi.com

CompoundHole Mobility (cm² V⁻¹ s⁻¹)Key Structural Features
ACR-TPA3.08 × 10⁻³This compound core with triphenylamine moieties
spiro-MeOTAD (for comparison)2.63 × 10⁻³Spirobifluorene core with methoxy-substituted triphenylamine groups

The favorable hole-transporting properties of this compound derivatives make them highly suitable for use as hole-transporting layers (HTLs) in organic light-emitting diodes (OLEDs). An effective HTL should possess high hole mobility, appropriate energy levels for efficient hole injection, and good thermal stability. mdpi.com this compound-based materials have been shown to meet these requirements, often outperforming standard HTL materials.

For instance, a device utilizing the this compound derivative TPA-1A as the HTL exhibited a current efficiency of 49.13 cd/A and an external quantum efficiency (EQE) of 13.74%, which were significantly higher than the values for a reference device using the common HTL material NPB (27.21 cd/A and 7.64%, respectively). mdpi.com Another derivative, TPA-2ACR, when used as a hole-transporting material in a yellow phosphorescent OLED, resulted in a current efficiency of 55.74 cd/A and an EQE of 21.59%. mdpi.comnih.gov

In addition to their role as hole transporters, this compound derivatives with high triplet energies are also employed as host materials in phosphorescent OLEDs (PhOLEDs). The host material plays a crucial role in dispersing the phosphorescent dopant and facilitating energy transfer. This compound derivatives based on an 8H-indolo[3,2,1-de]this compound core have been developed as high-triplet-energy (above 2.90 eV) hole-transport materials, enabling the fabrication of highly efficient deep-blue and green PhOLEDs with EQEs exceeding 20%. acs.org The carbazole-containing this compound derivative PhCAR-2ACR has also shown good performance as a host material in PhOLEDs. mdpi.comnih.gov

CompoundRoleDevice ColorCurrent Efficiency (cd/A)Power Efficiency (lm/W)External Quantum Efficiency (%)
TPA-1AHTLNot Specified49.1327.5613.74
TPA-2ACRHTLYellow55.7429.2821.59
PhCAR-2ACRHostYellow---
FPCAHTLDeep-Blue-->20
FPCCHTLGreen-->20

Fluorescent Materials and Dyes for Research

The inherent fluorescence of the this compound scaffold has led to its widespread use in the development of fluorescent materials and dyes for various research applications. The emission properties of this compound derivatives can be readily tuned through chemical modifications.

The fluorescence quantum yield and wavelength of this compound derivatives can be significantly enhanced through strategic molecular design. One common approach is to extend the π-conjugation of the this compound core. This can be achieved by introducing aromatic substituents at various positions on the this compound ring system. For example, the presence of extended conjugation at the 9-position of the this compound core has been shown to result in highly fluorescent dyes with excellent quantum yields.

The introduction of electron-donating groups, such as methoxy groups, can also enhance fluorescence. The steric interactions and increased twist between the this compound core and substituents can decrease the probability of non-radiative decay pathways, thereby improving fluorescence efficiency.

The planar structure of this compound allows it to intercalate between the base pairs of DNA, a property that has been exploited in the design of fluorescent probes for nucleic acids. The design of this compound-based bioimaging probes often relies on two main mechanistic principles: recognition-based sensing and reactivity-based sensing. acs.org

In recognition-based probes, the this compound scaffold is functionalized with specific recognition elements that bind to the target biomolecule. This binding event leads to a change in the fluorescence properties of the this compound fluorophore, such as an increase or decrease in intensity or a shift in the emission wavelength. For example, this compound derivatives can be designed to selectively bind to specific DNA sequences, such as G-quadruplexes, enabling their visualization within cells.

Reactivity-based probes, on the other hand, are designed to undergo a specific chemical reaction with the target analyte. This reaction converts the probe from a non-fluorescent or weakly fluorescent state to a highly fluorescent state, or vice versa. The this compound fluorophore acts as the signaling unit in this process.

A well-known example of an this compound-based probe is this compound Orange, which exhibits differential fluorescence depending on its binding mode to nucleic acids. It fluoresces green when intercalated into double-stranded DNA and red when bound to single-stranded RNA, allowing for the simultaneous visualization of both in cells. mdpi.com This differential emission is attributed to the aggregation of the dye on the single-stranded template. mdpi.com The design of novel this compound-based probes often involves the "isomorphic design principle," where the probe closely mimics the size and shape of a natural biomolecule to ensure biologically meaningful reporting. nih.gov

Organic Photovoltaic Devices

This compound derivatives have also shown promise in the field of organic photovoltaics (OPVs), primarily as hole-transporting materials (HTMs) in perovskite solar cells (PSCs). The function of the HTM in a PSC is to efficiently extract and transport holes from the perovskite absorber layer to the electrode.

The this compound-based HTM, ACR-TPA, has been successfully employed in MAPbI₃ perovskite solar cells, achieving a power conversion efficiency (PCE) of 16.42%. rsc.org This performance is comparable to that of devices using the state-of-the-art HTM, spiro-MeOTAD (16.26%). rsc.org The slightly lower highest occupied molecular orbital (HOMO) level of ACR-TPA (-5.03 eV) compared to spiro-MeOTAD (-4.97 eV) is beneficial for efficient hole extraction from the perovskite layer. rsc.org

More complex this compound derivatives, such as those based on a 10H,10'H-9,9'-spirobi[this compound] core, have also been investigated as HTMs in PSCs. The derivative BSA50, which incorporates rigid 3,6-dimethoxy-9H-carbazole moieties, has demonstrated improved hole mobility and a higher work function, leading to enhanced interfacial hole transport. researchgate.net PSCs based on BSA50 have achieved a remarkable PCE of 22.65%. researchgate.net

CompoundDevice ArchitecturePower Conversion Efficiency (PCE) (%)Key Properties
ACR-TPAMAPbI₃ PSC16.42HOMO level of -5.03 eV
BSA50Perovskite Solar Cell22.65Improved hole mobility and higher work function
spiro-MeOTAD (for comparison)MAPbI₃ PSC16.26HOMO level of -4.97 eV

This compound as Photoactive Material and Sensitizer

This compound and its derivatives are notable for their strong fluorescence and have been widely explored as photoactive compounds. researchgate.net As photosensitizers, they can absorb light energy and transfer it to other molecules, initiating photochemical reactions. This property is particularly valuable in photodynamic therapy (PDT), where this compound derivatives can be excited by light to produce reactive oxygen species, such as singlet oxygen, which can induce cell death in targeted tissues like tumors. scielo.org.mxnih.gov The effectiveness of these compounds in PDT is linked to their ability to generate singlet oxygen upon irradiation. scielo.org.mxnih.gov

Beyond biomedical applications, this compound derivatives serve as metal-free, self-sensitized photocatalysts. They have demonstrated exceptional performance in solar-driven CO2 reduction to formic acid, showcasing high efficiency and selectivity. This catalytic activity stems from a combination of strong CO2 binding affinity, prolonged charge-separated states, and robust electronic coupling. The mechanism involves a direct single electron transfer from the excited this compound derivative to CO2.

This compound photocatalysis has also enabled the direct decarboxylative functionalization of carboxylic acids. This process is facilitated by a photoinduced proton-coupled electron transfer (PCET) within the singlet excited state of an this compound–carboxylic acid hydrogen-bonded complex. This unique reactivity provides synthetic shortcuts to valuable chemical intermediates and new materials.

Electron Donor/Acceptor Properties in Solar Cell Architectures

In the field of organic photovoltaics (OPVs), the design of materials with suitable electron donor and acceptor characteristics is crucial for efficient energy conversion. researchgate.netwisc.edu The performance of an organic solar cell is largely determined by the relative energy levels of the Highest Occupied Molecular Orbital (HOMO) of the donor material and the Lowest Unoccupied Molecular Orbital (LUMO) of the acceptor material. researchgate.netnih.gov this compound derivatives, with their electron-rich aromatic system, are promising candidates for the electron-donating component in such architectures.

The fundamental principle of a donor-acceptor solar cell involves the absorption of a photon by the donor material, creating an exciton (a bound electron-hole pair). For efficient charge separation, the exciton must migrate to the donor-acceptor interface, where the electron is transferred to the acceptor's LUMO and the hole remains on the donor's HOMO. nih.gov This charge separation is driven by the energy offset between the donor and acceptor LUMO levels. nih.gov

The open-circuit voltage (Voc), a key parameter for solar cell efficiency, is directly related to the energy difference between the donor's HOMO and the acceptor's LUMO. scielo.org.mxresearchgate.net By chemically modifying the this compound structure—for instance, by adding electron-donating or electron-withdrawing groups—its HOMO and LUMO levels can be fine-tuned to optimize this energy gap and enhance the photovoltaic performance. rsc.org While specific high-performance solar cells based on this compound are not as widely reported as those using other heterocycles, its electronic properties make it a subject of continued interest in the rational design of new donor materials.

Below is an illustrative table detailing the key electronic parameters for a hypothetical this compound-based donor molecule designed for use in an organic solar cell with a common fullerene acceptor, PC61BM.

ParameterIllustrative ValueSignificance in Solar Cell Performance
Donor HOMO -5.2 eVInfluences the open-circuit voltage (Voc). A deeper HOMO level can lead to a higher Voc.
Donor LUMO -2.5 eVMust be higher than the acceptor's LUMO to ensure efficient electron transfer from donor to acceptor.
Acceptor LUMO (PC61BM) -4.2 eVActs as the energy level for the transferred electron. The difference between the donor and acceptor LUMOs provides the driving force for charge separation. nih.gov
Energy Gap (Eg) 2.7 eVDetermines the portion of the solar spectrum the material can absorb. A smaller gap allows for broader light absorption.
Theoretical Max. Voc 1.0 VCalculated from the difference between the Donor HOMO and Acceptor LUMO. Represents the maximum achievable voltage. researchgate.net

This table is for illustrative purposes to explain the significance of electronic properties for an this compound-based donor in a solar cell context.

Smart Materials and Responsive Polymers

"Smart" materials are designed to change their properties in response to external stimuli. Light is a particularly attractive stimulus because it allows for precise spatial and temporal control. nih.gov this compound's photoactive nature makes it an excellent component for creating such light-responsive materials.

Light-Degradable this compound-Containing Polymers

The incorporation of photosensitive molecules into polymer backbones can create materials that degrade upon exposure to light. This has applications in areas like optically recyclable materials and controlled drug delivery. While many photodegradable polymers rely on UV light, there is a growing interest in developing materials that respond to visible light.

Researchers have successfully synthesized polyurethanes that can be degraded by visible light (up to 450 nm) from common LED sources. This is achieved by incorporating an this compound moiety into the polymer backbone. The degradation occurs in an aqueous environment through the photo-cleavage of the this compound unit. This system shows highly efficient photoreactivity and has been used to create in-situ forming hydrogels that can be readily degraded by blue light. This approach offers advantages over UV-degradable systems, which can suffer from photocytotoxicity and have limited penetration depth.

Photo-Responsive Systems

Beyond degradation, light can be used to trigger reversible changes in a material's structure and function. wisc.edu This is the basis of photo-responsive systems, which can be used in applications like actuators and switches. nih.gov The integration of this compound into larger molecular systems can impart photo-responsive behavior.

For example, photo-responsive phosphoramidite monomers containing an azobenzene unit linked to this compound have been synthesized and incorporated into DNA. Upon UV irradiation, the azobenzene isomerizes from its trans to its cis form. While this change does not significantly alter the melting temperature of the DNA duplex, it markedly accelerates site-selective RNA scission when catalyzed by a manganese(II) ion. This demonstrates how the photo-response of a molecular switch can be used to control a biochemical reaction.

Analytical Chemistry and Chemosensing Applications

Fluorescent Probe Development

The development of fluorescent probes based on acridine (B1665455) involves designing molecules that exhibit a detectable change in fluorescence upon interaction with a specific analyte. This change can be an increase or decrease in fluorescence intensity ("turn-on" or "turn-off" sensing) or a shift in the emission wavelength.

Design Strategies for Selective Analyte Recognition

Achieving selective analyte recognition is a key aspect of fluorescent probe design. Strategies often involve incorporating a recognition unit into the this compound structure that has a specific affinity for the target analyte. This recognition unit can be a chelating group for metal ions, a hydrogen-bonding site for anions, or a cavity for molecular recognition. mdpi.com For instance, acridino-diaza-crown ether derivatives have been designed as macrocyclic hosts for selective metal ion sensing. mdpi.com Another approach involves extending π-conjugation systems or incorporating donor-π-acceptor (D-π-A) architectures to tune the electronic properties and enhance selectivity and sensitivity. acs.org Asymmetric functionalization with the this compound group is also a design strategy employed for creating fluorescent probes that respond to multiple stimuli. researchgate.net

Mechanism of "Turn-On" and "Turn-Off" Sensing

Fluorescent probes operate through various mechanisms that result in "turn-on" (fluorescence enhancement) or "turn-off" (fluorescence quenching) signals upon analyte binding.

Turn-Off Sensing: This often occurs through mechanisms like photoinduced electron transfer (PET) or Förster resonance energy transfer (FRET). In PET-based sensors, the fluorescence of the this compound fluorophore is quenched by an electron-donating or withdrawing group in the absence of the analyte. Upon binding to the analyte, the electron transfer pathway is interrupted, restoring or enhancing the fluorescence. capes.gov.br Chelation-enhanced fluorescence quenching (CHEQ) can also lead to turn-off sensing upon metal ion binding. researchgate.net

Turn-On Sensing: This mechanism typically involves the suppression of a quenching pathway upon analyte binding. For example, in some this compound-based sensors, protonation of the this compound nitrogen can quench fluorescence. Binding of a metal ion can deprotonate the nitrogen or alter the electronic structure, leading to fluorescence enhancement. mdpi.com Another mechanism involves analyte-induced changes in intramolecular charge transfer (ICT). rsc.orgresearchgate.net

Some this compound-based systems can even exhibit dual "turn-on" and "turn-off" responses depending on the analyte or the specific emission wavelength monitored, enabling ratiometric sensing. rsc.orgnih.gov

Chemosensor Design and Characterization

This compound derivatives are utilized in the design of chemosensors for various species, including anions and metal ions. Characterization of these chemosensors typically involves spectroscopic methods to study their interaction with analytes and evaluate their sensing performance.

Anion Recognition (e.g., Fluoride (B91410) Sensing)

Acridinedione derivatives have been explored as selective chemosensors for various anions, demonstrating high selectivity for fluoride ions. rsc.orgresearchgate.net The mechanism often involves fluoride-mediated abstraction of an NH proton, leading to changes in the electronic structure and a detectable spectroscopic response. rsc.orgresearchgate.net Thiosemicarbazide-linked acridines have also been shown to be selective "turn-on" chemosensors for fluoride, exhibiting color changes upon interaction. royalsocietypublishing.orgresearchgate.netfigshare.com Triarylboron/acridine hybrid systems have also been developed as color-responsive fluorescent probes for sensitive fluoride detection, with the mechanism involving changes in the triarylboron moiety upon reaction with fluoride. mdpi.com

Metal Ion Complexation and Sensing

This compound derivatives are effective ligands for metal ion complexation, which forms the basis of their use in metal ion sensing. Acridino-diaza-crown ethers, for instance, have been designed for selective sensing of metal ions like Zn²⁺, Al³⁺, and Bi³⁺ through fluorescence enhancement. mdpi.comnih.gov The complexation typically involves the nitrogen atoms within the this compound scaffold and any additional coordinating groups incorporated into the sensor design. researchgate.net Acridinedione derivatives have also been used for metal ion sensing, including the detection of Ca²⁺ and Mg²⁺. rsc.org Novel this compound-based chemosensors have been developed for the selective sensing of ions like Fe³⁺ and Ni²⁺, exhibiting distinct "turn-on" or "turn-off" fluorescence responses upon binding. nih.govresearchgate.net

Structure Activity Relationship Sar Studies in Mechanistic Contexts

Influence of Substituent Effects on Electronic Properties

Substituents on the acridine (B1665455) ring system play a critical role in modulating the electronic properties of the molecule, which in turn affects its interaction with biological targets. The electronic effects of substituents, such as their electron-donating or electron-withdrawing nature, can influence the electron density distribution across the this compound core. This altered electron distribution can impact parameters like ionization potential, electron affinity, and polarity, all of which are relevant for binding interactions.

Research has shown that the electronic properties of substituents can affect a drug's binding site ceon.rsresearchgate.net. For instance, in some this compound derivatives, electron-donating groups at specific positions have been reported to enhance anticancer activity, potentially by influencing the interaction with DNA or enzymes like topoisomerase II researchgate.netmdpi.com. Conversely, bulky substituents can lead to a loss of activity, suggesting a significant role for steric effects alongside electronic influences mdpi.comnih.gov. The position of substituents is also critical; studies on acridone (B373769) analogues have indicated that shifting the position of a substituent can significantly impact cytotoxicity and anti-multidrug resistance activity nih.gov.

Table 1 illustrates how different substituents at various positions can influence the activity of this compound derivatives.

This compound PositionSubstituent TypeObserved Effect on Activity (Example)Source
C2, C3Carboxamide with diethylamineHighest activity ceon.rsresearchgate.net
C9Bulky amino groupsInhibited herpes infections ceon.rs
C2-OCH₃Potent activity against cancer cell lines ceon.rs
C3 (benzene ring)-CF₃Potent activity against cancer cell lines ceon.rs
C9Heterocyclic ringSignificantly increased activity against P. falciparum ceon.rs
This compound core (R₁, R₂)Strong electron-donating (pos 2), weak electron-withdrawing (pos 6)Considerable increase in antiproliferative activity mdpi.com
Various (5-8)VariedActivity varied more with position than nature of substituent nih.gov
5VariedProfound effect on antileukemic activity nih.gov
7, 8VariedEnhanced selectivity towards certain cell lines nih.gov

The interplay between electronic and steric effects is a recurring theme in this compound SAR studies. Hydrophobicity, influenced by substituents, can also affect the drug's entry into the active site ceon.rsresearchgate.net.

Impact of Molecular Geometry on Biological Interactions (e.g., Planarity, Intercalation)

The planar, tricyclic structure of the this compound core is a fundamental feature that dictates many of its biological interactions, most notably its ability to intercalate into DNA. This process involves the insertion of the planar aromatic system between the base pairs of the DNA double helix.

The planarity of the this compound scaffold is crucial for its interaction with biological targets, including its ability to intercalate DNA ontosight.aiontosight.ai. DNA intercalation is a key mechanism of action for many this compound derivatives, contributing to their anticancer and antiparasitic activities ontosight.aiontosight.ainih.gov. This intercalation can interfere with essential DNA-templated processes such as replication and transcription, and also inhibit enzymes like topoisomerases that are vital for DNA topology ontosight.ainih.govmdpi.com.

While the unsubstituted this compound nucleus generally exhibits intercalating activity through π-π interactions with DNA base pairs, substituents can influence the nature and strength of this interaction mdpi.com. Bulky substituents, for example, can cause steric hindrance that limits the extent of intercalation mdpi.com. The presence of electron-accepting or electron-donating groups on substituents can also favor the stabilization of the DNA-ligand complex through electrostatic or non-covalent interactions mdpi.com.

Studies using techniques like UV-vis absorption spectroscopy can provide evidence of this compound-DNA interactions, including intercalation mdpi.commdpi.com. Changes in the absorption spectra, such as hypochromism (decrease in absorption intensity) and bathochromic shift (shift to longer wavelengths), are characteristic indicators of intercalation mdpi.com. Conversely, hyperchromism with little or no redshift may suggest electrostatic attachment or interaction with DNA grooves rather than full intercalation mdpi.com.

Molecular docking studies can further support the understanding of how this compound derivatives interact with DNA and other biological targets, illustrating the favorable orientation of the planar this compound core for intercalation between DNA bases nih.govmdpi.com.

Correlations between Structural Modifications and Spectroscopic Behavior

Spectroscopic techniques, such as UV-vis absorption and fluorescence spectroscopy, are invaluable tools for investigating the interaction of this compound derivatives with biological molecules and understanding the impact of structural modifications on their electronic and photophysical properties.

Structural changes in this compound derivatives can lead to characteristic changes in their absorption and fluorescence spectra fu-berlin.desemanticscholar.org. These spectral changes can be correlated with molecular interactions, such as hydrogen bonding or aggregation fu-berlin.desemanticscholar.org. For instance, the position and intensity of the fluorescence maximum of this compound can change dramatically upon the contraction of the N···H distance in hydrogen bonds, making fluorescence spectroscopy a sensitive probe for such interactions fu-berlin.de.

The interaction of this compound derivatives with DNA is often monitored using UV-vis absorption spectroscopy. As mentioned earlier, hypochromism and bathochromic shifts in the absorption spectra are indicative of intercalation mdpi.commdpi.com. The magnitude of these spectral changes can provide insights into the strength and mode of binding.

Fluorescence quenching experiments can also be used to study the binding of this compound derivatives to proteins, such as human serum albumin (HSA) mdpi.com. Changes in fluorescence intensity and spectral shifts upon binding can provide information about the binding constant and the nature of the interaction.

NMR spectroscopy, particularly 1H and 13C NMR, is essential for characterizing the structure of this compound derivatives and confirming the success of structural modifications mdpi.commdpi.com. Changes in chemical shifts can reflect alterations in electron density caused by substituents, providing further correlation between structure and electronic properties mdpi.com. Homonuclear and heteronuclear correlation experiments (e.g., HMBC, HMQC, NOESY) help in unambiguously establishing the structure and understanding spatial relationships within the molecule mdpi.comsemanticscholar.org.

Table 2 presents examples of how spectroscopic parameters correlate with structural features or interactions.

Spectroscopic TechniqueObserved ChangeStructural/Interaction CorrelationSource
Fluorescence SpectroscopyShift/intensity changeHydrogen bond geometry (N···H distance) fu-berlin.de
Absorption SpectroscopyHypochromism, bathochromic shiftDNA intercalation mdpi.commdpi.com
Absorption SpectroscopyHyperchromismElectrostatic attachment or groove binding to DNA mdpi.com
Fluorescence SpectroscopyQuenchingBinding to proteins (e.g., HSA), binding constant calculation mdpi.com
1H NMRChemical shift variationsType and electronic strength of substituents, electron density changes mdpi.com
13C NMRChemical shift variationsElectron-donating substituents, electron density changes mdpi.com

Spectroscopic studies on different this compound derivatives, such as this compound yellow, proflavine (B1679165), and this compound orange, have also revealed differential dynamic behavior upon interaction with DNA, further highlighting the link between structural variations and interaction mechanisms rsc.org.

Quantitative Structure-Activity Relationships (QSAR) in Mechanistic Design

Quantitative Structure-Activity Relationship (QSAR) is a computational approach that seeks to establish a mathematical relationship between the structural and physicochemical properties of a series of compounds and their biological activity. This relationship can then be used to predict the activity of new, untested compounds and guide the design of molecules with improved properties. QSAR is a key component of ligand-based drug design mdpi.com.

QSAR modeling involves calculating molecular descriptors that represent various structural, electronic, steric, and physicochemical features of the compounds mdpi.comcrimsonpublishers.com. These descriptors are then correlated with the measured biological activity using statistical methods, such as multiple linear regression (MLR) crimsonpublishers.comnih.gov.

For this compound derivatives, QSAR studies have been employed to predict various biological activities, including anticancer activity and DNA binding affinity crimsonpublishers.comnih.govresearchgate.net. These studies aim to identify the key structural features that are most influential in determining the observed activity.

For example, QSAR analysis of 9-anilinoacridines with antitumor activity suggested that electronic effects of substituents affected the drug's binding site, and hydrophobicity and steric effects influenced binding to the active site researchgate.net. Another QSAR study on phenyl this compound derivatives indicated that steric and volumetric parameters, along with surface area, surface tension, hydrophobicity, and polarizability, played a dominant role in characterizing DNA binding affinity crimsonpublishers.com.

QSAR models can provide valuable insights into the structural requirements for optimal activity and can be used in silico to predict the activity of potential new drug candidates before experimental synthesis and testing nih.gov. This can significantly streamline the drug discovery process.

Table 3 provides an overview of parameters often considered in QSAR studies of this compound derivatives.

Parameter TypeExamples of Specific ParametersRelevance to ActivitySource
Electronic PropertiesHammett constants (σ), polarizabilityInfluence on binding site interaction, electron density researchgate.netcrimsonpublishers.com
Steric PropertiesMolar volume, accessible surface area, substituent bulkImpact on binding site fit, intercalation researchgate.netmdpi.comnih.govcrimsonpublishers.com
HydrophobicityLog P, Clog PInfluence on membrane permeability, binding interactions ceon.rsresearchgate.netcrimsonpublishers.com
Topological IndicesVarious graph-theoretic indicesRepresent molecular connectivity and branching researchgate.net
Physicochemical PropertiesSurface tensionRelated to intermolecular forces and interactions crimsonpublishers.com

QSAR studies on acridone derivatives have also explored the role of linker chain length and the position of substituents in modulating activity nih.gov. These studies underscore the power of QSAR in dissecting the complex relationship between chemical structure and biological outcome in the this compound class of compounds.

Future Directions and Emerging Research Avenues

Advanced Synthetic Methodologies

Advancements in synthetic methodologies are crucial for accessing novel acridine (B1665455) derivatives with tailored properties. Recent years have seen increased attention on developing new and simpler preparation techniques for this compound derivatives. These include microwave-assisted synthesis, metal-free catalysis, and one-pot synthesis approaches sioc-journal.cn. These methods aim to improve efficiency, reduce reaction times, and minimize environmental impact compared to traditional synthetic routes like Ullmann, Bernthsen, and Friedlander syntheses, which are also utilized for producing acridines and their substituted forms researchgate.netnih.gov. For instance, Ullmann synthesis often involves condensing a primary amine with an aromatic aldehyde or carboxylic acid followed by cyclization nih.gov. Bernthsen synthesis involves reacting diphenylamine (B1679370) with a carboxylic acid in the presence of zinc chloride nih.gov. Friedlander synthesis can yield 9-methyl this compound from anthranilic acid salt and 2-cyclohexenone nih.gov. Future research will likely focus on expanding the scope of these advanced techniques and developing novel catalytic systems to enable the synthesis of complex this compound architectures with precise control over substitution patterns and stereochemistry. Electrochemical methods are also emerging as catalytically effective intermediates for achieving synthetic purposes, employing electrons as redox agents in a more practical and sustainable manner researchgate.net.

Novel Functional Materials Development

The inherent properties of the this compound scaffold, such as its large conjugated ring and fluorescence, make it a promising building block for novel functional materials. This compound derivatives have presented potential value in the field of organic semiconductor materials sioc-journal.cn. Their fluorescent properties are exploited in various applications, including fluorescent dyes and probes in biochemical assays for detecting and studying biological processes ontosight.airsc.orgfrontiersin.org. Research is ongoing to develop this compound-based hybrid fluorescent dyes that integrate the this compound chromophore with other functional groups to enhance fluorescence properties bohrium.com. The development of cocrystals of this compound with other molecules, such as benzaldehydes, is being explored to create materials with specific properties like nonlinear optical characteristics, guided by the understanding of supramolecular interactions mdpi.com. Acridinium 9-carboxylic acid derivatives have also been extensively used as chemiluminescent labels in diagnostic assays bohrium.com. Future work in this area will likely focus on designing this compound-based materials for applications in organic electronics, sensors, and bioimaging, leveraging their tunable electronic and optical properties through structural modifications.

Deeper Mechanistic Elucidation of Biological Interactions

While the interaction of this compound derivatives with DNA through intercalation is well-established, a deeper mechanistic understanding of their diverse biological activities is an active area of research. This compound derivatives exhibit a wide range of biological activities, including anticancer, antimicrobial, antiparasitic, and antiviral properties nih.govresearchgate.netmdpi.com. Their anticancer activity is often linked to DNA intercalation and the inhibition of enzymes crucial for DNA replication, such as topoisomerases ontosight.airesearchgate.netmdpi.comtandfonline.com. However, the specific mechanisms can vary widely among different compounds ontosight.ai. For instance, some spiro-acridine derivatives show superior affinity against topoisomerase IB and CPBLa targets in Leishmania parasites mdpi.com. Research is also exploring the interaction of this compound derivatives with other critical enzymes involved in cancer development, such as tyrosine kinases jppres.com. Molecular docking and dynamics studies are employed to elucidate the binding interactions of these compounds with specific enzymatic targets, providing a foundation for future studies mdpi.comijcce.ac.ir. Understanding how structural modifications influence DNA binding affinity, enzyme inhibition profiles, and other cellular pathways is crucial for designing more potent and selective therapeutic agents. Future research will likely involve advanced spectroscopic techniques, computational simulations, and cell-based assays to unravel the intricate details of this compound-biomolecule interactions and their downstream biological effects.

Integration with Artificial Intelligence and Machine Learning in Design

Q & A

Q. How can researchers design experiments to study acridine's DNA intercalation mechanism?

this compound's planar structure enables intercalation between DNA base pairs, disrupting replication and transcription. To study this:

  • Use UV-Vis spectroscopy to monitor hypochromic shifts (reduced absorbance at 260 nm) upon DNA binding.
  • Employ fluorescence quenching assays to quantify binding constants (e.g., Stern-Volmer analysis) .
  • Conduct molecular docking simulations to predict binding sites and energetics. Example: A 2022 study synthesized this compound derivatives and used ethidium bromide displacement assays to compare intercalation efficiencies .

Q. What safety protocols are critical when handling this compound in laboratory settings?

this compound is mutagenic and toxic. Key precautions include:

  • Using fume hoods and personal protective equipment (PPE) (gloves, lab coats, goggles).
  • Storing this compound in airtight, light-resistant containers to prevent degradation.
  • Disposing waste via hazardous chemical protocols (e.g., incineration) .
  • Regularly updating Safety Data Sheets (SDS) and training lab personnel on emergency procedures .

Q. Which spectroscopic methods are optimal for characterizing this compound derivatives?

  • Nuclear Magnetic Resonance (NMR) : Resolves structural features like aromatic protons (δ 7–9 ppm).
  • Mass Spectrometry (MS) : Confirms molecular weights and fragmentation patterns.
  • Fluorescence Spectroscopy : Tracks emission peaks (e.g., this compound orange emits at ~526 nm) for studying interactions with biomolecules .

Advanced Research Questions

Q. How can structure-activity relationships (SARs) guide the design of this compound-based anticancer agents?

  • Introduce electron-withdrawing groups (e.g., nitro, chloro) at position 9 to enhance DNA binding.
  • Modify side chains to improve solubility (e.g., sulfonate groups) or target specificity (e.g., aminoalkyl chains for lysosomal uptake) .
  • Validate using cell viability assays (MTT) and apoptosis markers (Annexin V/PI staining) . Example: Denny et al. (1987) demonstrated that 9-aminothis compound derivatives exhibit higher cytotoxicity due to increased intercalation stability .

Q. What strategies mitigate this compound's toxicity while retaining therapeutic efficacy?

  • Develop prodrugs activated in tumor microenvironments (e.g., pH-sensitive linkers).
  • Use nanocarriers (liposomes, polymers) to reduce systemic exposure.
  • Combine with P-glycoprotein (Pgp) inhibitors to counteract drug resistance, as this compound is a Pgp substrate .

Q. How can conflicting data on this compound's efficacy in different cancer models be resolved?

  • Perform dose-response studies to identify therapeutic windows.
  • Use multi-omics approaches (transcriptomics, proteomics) to uncover context-dependent mechanisms.
  • Cross-validate findings with 3D cell cultures or patient-derived xenografts to improve translational relevance .

Q. What methodologies quantify this compound-induced apoptosis in zebrafish models?

  • This compound orange staining : Detects apoptotic cells via fluorescence microscopy (green nuclei).
  • Western blotting : Measures caspase-3 activation.
  • qRT-PCR : Analyzes pro-apoptotic genes (e.g., bim, puma) . Statistical analysis: Use Student’s t-test for pairwise comparisons or ANOVA for multi-group studies .

Methodological Considerations

Q. How to optimize synthetic routes for this compound derivatives?

  • Ullmann coupling : Efficient for introducing aryl groups.
  • Microwave-assisted synthesis : Reduces reaction times and improves yields.
  • Monitor reactions with TLC/HPLC and characterize intermediates via FT-IR .

Q. What in vitro assays evaluate this compound-drug synergies?

  • MTT assays : Measure cell viability after co-treatment with this compound and chemotherapeutics (e.g., cisplatin).
  • SynergyFinder Plus software : Calculates combination indices (CI < 1 indicates synergy) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.